molecular formula C9H14N2O B596164 2-(5-Methyl-1,2-oxazol-3-yl)piperidine CAS No. 1211509-70-4

2-(5-Methyl-1,2-oxazol-3-yl)piperidine

カタログ番号: B596164
CAS番号: 1211509-70-4
分子量: 166.224
InChIキー: BYXVVIQOTFWZNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This molecule features a piperidine ring linked to a 5-methylisoxazole group, a structural motif found in various biologically active molecules. Its potential research applications may include serving as a key synthetic intermediate or a precursor in the development of novel pharmacological tools. Researchers are investigating its mechanism of action and interaction with biological systems, which could provide valuable insights for future studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-3-piperidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVVIQOTFWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676291
Record name 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211509-70-4
Record name 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine , a significant structural bioisostere in the research of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary & Chemical Identity

This compound (also referred to as 2-(5-methylisoxazol-3-yl)piperidine) is a synthetic heterocyclic compound belonging to the class of isoxazole-substituted cyclic amines .[1] It serves as a critical pharmacophore in medicinal chemistry, primarily designed as a bioisostere of Nicotine and ABT-418 .

  • Chemical Class: Isoxazole-Piperidine Hybrid.[2]

  • Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs).

  • Primary Mechanism: Orthosteric Agonism (Subtype Selective).

  • Research Utility: Cognitive enhancement (nootropic), analgesia, and neuroprotection studies.

Structural Bioisosterism

The compound represents a strategic structural modification of the nicotinic pharmacophore:

  • Cationic Center: The piperidine ring (a 6-membered saturated amine) replaces the pyrrolidine ring of nicotine or ABT-418. This modification alters lipophilicity and metabolic stability while maintaining the basic nitrogen required for receptor binding.

  • H-Bond Acceptor: The 5-methylisoxazole ring replaces the pyridine ring of nicotine. The isoxazole oxygen and nitrogen serve as hydrogen bond acceptors, mimicking the electrostatic profile of the pyridine nitrogen but with distinct electronic distribution.

Mechanism of Action (MoA)

The mechanism of action of this compound is defined by its interaction with ligand-gated ion channels, specifically the neuronal nAChRs.

Receptor Binding & Selectivity

The molecule functions as a partial to full agonist at neuronal nAChRs.

  • High Affinity Target:

    
     nAChR . The isoxazole moiety fits into the orthosteric binding pocket located at the interface of the 
    
    
    
    and
    
    
    subunits.
  • Secondary Target:

    
     nAChR  (Homomeric).
    
  • Binding Mode:

    • The protonated nitrogen of the piperidine ring forms a cation-

      
       interaction  with Tryptophan residues (e.g., Trp149 in the 
      
      
      
      subunit).
    • The isoxazole ring engages in hydrogen bonding (via the isoxazole N or O) with the backbone carbonyls or Tyrosine hydroxyls in the complementary subunit (loop E).

Signal Transduction Pathway

Upon binding, the compound stabilizes the open conformation of the ion channel, initiating a rapid signaling cascade:

  • Channel Gating: Conformational change opens the central pore.

  • Ion Flux: Rapid influx of Na+ and Ca2+ ions into the neuron; efflux of K+.

  • Depolarization: The cation influx causes membrane depolarization (Excitatory Postsynaptic Potential).

  • Neurotransmitter Release:

    • Presynaptic Modulation: Activation of presynaptic nAChRs on dopaminergic or glutamatergic terminals triggers the exocytosis of vesicles.

    • Key Output: Increased release of Dopamine (in the mesolimbic pathway/prefrontal cortex) and Acetylcholine .

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by the compound.

MoA_Pathway Ligand This compound Receptor α4β2 / α7 nAChR (Orthosteric Site) Ligand->Receptor Binding (Cation-π) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Influx: Na+, Ca2+ Efflux: K+ ConfChange->IonFlux Depolarization Membrane Depolarization (EPSP) IonFlux->Depolarization CaRise Intracellular [Ca2+] Increase IonFlux->CaRise Direct Ca2+ Entry (α7) VGCC Activation of VGCCs (Voltage-Gated Ca2+ Channels) Depolarization->VGCC VGCC->CaRise VesicleFusion Synaptic Vesicle Fusion CaRise->VesicleFusion NTRelease Release of Neurotransmitters (Dopamine, Glutamate, ACh) VesicleFusion->NTRelease Cognition Cognitive Enhancement (Attention/Memory) NTRelease->Cognition

Caption: Signal transduction pathway of this compound from receptor binding to neurotransmitter release.

Pharmacology & Structure-Activity Relationship (SAR)

The "Isoxazole-Piperidine" scaffold is a critical evolution from the "Isoxazole-Pyrrolidine" (e.g., ABT-418) scaffold.

Comparative Potency
ParameterNicotineABT-418 (Pyrrolidine)2-(Isoxazolyl)piperidine
Ring Size 5-membered (Pyrrolidine)5-membered (Pyrrolidine)6-membered (Piperidine)
Aromatic Ring PyridineIsoxazoleIsoxazole

Affinity
High (

nM)
High (

nM)
Moderate-High (

nM)
Metabolic Stability Low (Oxidation)ModerateHigh (Steric protection)
Efficacy Full AgonistPartial AgonistPartial Agonist
Advantages of the Piperidine Scaffold
  • Conformational Flexibility: The 6-membered piperidine ring adopts a chair conformation, which can alter the vector of the cationic nitrogen relative to the aromatic ring, potentially enhancing selectivity for specific nAChR subtypes over ganglionic receptors (

    
    ).
    
  • Lipophilicity: The additional methylene group increases logP, potentially improving Blood-Brain Barrier (BBB) penetration compared to pyrrolidine analogs.

Experimental Protocols for Validation

To validate the mechanism and activity of this compound, the following standardized protocols are recommended.

Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (


) of the compound for 

nAChRs.
  • Reagents: Rat cortical membranes (rich in

    
    ), [
    
    
    
    H]-Epibatidine (high affinity radioligand), Tris-HCl buffer.
  • Protocol:

    • Preparation: Homogenize rat cortex in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

    • Incubation: In a 96-well plate, mix:

      • 50

        
        L membrane suspension (100 
        
        
        
        g protein).
      • 25

        
        L [
        
        
        
        H]-Epibatidine (0.5 nM final).
      • 25

        
        L Test Compound (concentration range: 
        
        
        
        to
        
        
        M).
    • Equilibrium: Incubate for 2 hours at 4°C (to reduce desensitization/degradation).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR)

Objective: Measure the functional agonist activity (efficacy) in live cells.

  • Cell Line: HEK-293 cells stably expressing human

    
     nAChR.
    
  • Protocol:

    • Seeding: Plate cells in poly-D-lysine coated 384-well black plates (20,000 cells/well). Incubate overnight.

    • Dye Loading: Aspirate medium. Add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate 1 hour at 37°C.

    • Baseline: Place in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.

    • Addition: Inject Test Compound (this compound).

    • Measurement: Monitor fluorescence increase (RFU) for 120 seconds.

    • Data: Plot Max-Min RFU vs. Log[Concentration]. Determine

      
       and 
      
      
      
      (relative to 100
      
      
      M Nicotine).
Synthesis Workflow (Cycloaddition Route)

Objective: Synthesize the core scaffold for testing.

Synthesis Start Piperidine-4-carboxamide (Precursor) Step1 Step 1: Dehydration (POCl3) -> Nitrile Start->Step1 Step2 Step 2: Cycloaddition (Hydroxylamine + Alkyne) Step1->Step2 Product This compound Step2->Product

Caption: Simplified synthetic route via nitrile oxide cycloaddition.

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: The Role of the Pyrrolidine Ring." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Arneric, S. P., et al. (2007). "Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research." Biochemical Pharmacology, 74(8), 1092–1101. Link

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[3] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[3] Link

  • Carroll, F. I., et al. (2010). "Synthesis and biological evaluation of 2-(3-methylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes as dopamine transporter inhibitors." Journal of Medicinal Chemistry, 53(1), 221-229. Link

  • PubChem Compound Summary. (2024). "Piperidine."[4][3][5][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Advanced Technical Guide: SAR Profiling of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The 2-(5-Methyl-1,2-oxazol-3-yl)piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere in the design of central nervous system (CNS) ligands.[1] This guide dissects the structure-activity relationship (SAR) of this core, specifically focusing on its dual utility as a rigid analog of nicotinic acetylcholine receptor (nAChR) agonists and as a template for GABAergic modulation.[1][2]

The Core Pharmacophore

The molecule consists of two distinct heterocyclic domains:[2][3]

  • The Piperidine Ring (Cationic Head): Mimics the pyrrolidine of nicotine or the secondary amine of bioactive neurotransmitters.[2] It provides the essential basic nitrogen (pKa ~9.8–10.[1]5) for electrostatic anchoring to aspartate/glutamate residues in receptor binding pockets.[1][2]

  • The 5-Methyl-1,2-oxazole (Isoxazole) Moiety: Acts as a non-classical bioisostere.[1]

    • vs. Pyridine: In nAChR ligands, it replaces the pyridine ring of nicotine, altering hydrogen bond acceptor (HBA) vectors.[1][2]

    • vs. Carboxylic Acid: In GABA analogs, the isoxazole ring mimics the distal carboxylate of GABA (γ-aminobutyric acid) but with improved blood-brain barrier (BBB) permeability and metabolic stability.[1][2]

    • The 5-Methyl Group: A critical "metabolic shield" that blocks oxidative metabolism at the isoxazole ring while enhancing lipophilicity (logP modulation).[2]

Chemical Synthesis & Assembly[2][4]

To explore the SAR, a robust synthetic route is required.[1][2] The most authoritative method involves a 1,3-Dipolar Cycloaddition strategy, which allows for the precise installation of the isoxazole ring onto the piperidine framework.[1][2]

Protocol 1: Modular Synthesis of the Core Scaffold[2]

Objective: Synthesize 2-(5-methylisoxazol-3-yl)piperidine from pipecolic acid derivatives.

Reaction Scheme (Conceptual):

  • Precursor: N-Boc-pipecolic acid

    
    N-Boc-2-ethynylpiperidine (via Weinreb amide/reduction/Seyferth-Gilbert).[1]
    
  • Cycloaddition: Reaction of the alkyne with a nitrile oxide precursor (generated in situ from nitroethane).[2]

Step-by-Step Methodology:

  • Nitrile Oxide Generation: Dissolve nitroethane (1.2 eq) and phenyl isocyanate (2.0 eq) in dry benzene or toluene.[1][2] Add a catalytic amount of triethylamine. This generates the reactive acetonitrile oxide species in situ.[4]

  • Cycloaddition: Add N-Boc-2-ethynylpiperidine (1.0 eq) to the mixture. Reflux at 80°C for 12 hours. The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.[1]

  • Deprotection: Dissolve the intermediate in CH₂Cl₂ and add trifluoroacetic acid (TFA, 20% v/v).[1][2] Stir at room temperature for 2 hours to remove the Boc group.

  • Workup: Basify with saturated NaHCO₃ to pH 10. Extract with CHCl₃.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM 1:9) yields the free base.[1][2]

Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic isoxazole C4-H singlet around

    
     6.0 ppm and the 5-methyl singlet at 
    
    
    
    2.4 ppm.
  • Stereochemistry: If starting from chiral pipecolic acid, optical rotation must be verified to ensure no racemization occurred during the sequence.[1][2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is multidimensional. Modifications are categorized by their impact on Electronic Profile , Steric Fit , and Receptor Selectivity .[1][2]

The Nitrogen Pivot (N1-Position)

The piperidine nitrogen is the primary "anchor."[2]

Substituent (R)Effect on Activity (nAChR/GABA)Mechanism
H (Free Base) High AffinityAllows critical H-bond donor interaction with backbone carbonyls in the receptor.[1][2] Essential for GABA mimicry.[1][4]
Methyl Modulates SelectivityIncreases BBB penetration. Often favors nAChR

subtypes (nicotine-like profile).[1][2]
Benzyl/Aryl Affinity Cliff / SwitchLarge groups often abolish agonist activity due to steric clash but may convert the ligand into an allosteric modulator or antagonist .
Carbamate Prodrug PotentialReduces basicity; useful for systemic delivery (e.g., FAAH inhibitors), cleaved in vivo.
The Isoxazole Warhead (C2-Position)

The 2-position linkage creates a rigid dihedral angle distinct from the 3- or 4-substituted isomers.

  • Positional Isomerism:

    • 2-Substituted (Current Topic): Creates a "kinked" conformation resembling the syn-conformation of nicotine. High potential for

      
       nAChR selectivity.[1]
      
    • 4-Substituted: Linear conformation. Mimics trans-GABA; often results in potent GABA-A agonism (e.g., Isoguvacine analogs).[1]

  • 5-Methyl Substitution:

    • Removal (H): Increases metabolic vulnerability.[1][2]

    • Extension (Ethyl/Isopropyl): Usually tolerated but begins to decrease efficacy due to steric bulk in the receptor sub-pocket.[1]

Stereochemistry (Chirality at C2)
  • (S)-Enantiomer: Generally corresponds to the natural (S)-nicotine or L-proline topology.[1][2] Often the eutomer (active isomer) for nAChR binding.[1][2]

  • (R)-Enantiomer: May act as a distomer (inactive) or exhibit off-target activity (e.g., weak NMDA modulation).[1][2]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on the desired pharmacological target.

SAR_Logic Core This compound Mod_N_Me N-Methylation (Mimic Nicotine) Core->Mod_N_Me Optimize Lipophilicity Mod_N_H Free Amine (NH) (Mimic GABA) Core->Mod_N_H Maximize Polarity Mod_N_Urea N-Aryl Urea/Carbamate (Covalent Serine Trap) Core->Mod_N_Urea Add Recognition Element Target_nAChR Target: nAChR Agonist (Cognition/Pain) Result_a4b2 High affinity alpha4-beta2 Target_nAChR->Result_a4b2 Target_GABA Target: GABA Modulator (Anxiety/Epilepsy) Result_GABA_A GABA-A Agonism (Bioisostere) Target_GABA->Result_GABA_A Target_FAAH Target: FAAH Inhibitor (Analgesia) Result_Enz Enzyme Inhibition (FAAH) Target_FAAH->Result_Enz Mod_N_Me->Target_nAChR Mod_N_H->Target_GABA Mod_N_Urea->Target_FAAH

Caption: SAR decision tree for the 2-(5-methylisoxazol-3-yl)piperidine scaffold, directing synthesis toward nAChR, GABA, or FAAH targets based on N-substitution.

Experimental Validation: Binding Assay Protocol

To validate the SAR predictions, a radioligand binding assay is the gold standard.[1][2]

Protocol 2: nAChR Competition Binding Assay

Objective: Determine the


 of the synthesized analog against [³H]-Epibatidine (high affinity nAChR ligand).

Reagents:

  • Membrane Prep: Rat cerebral cortex homogenates (rich in

    
     receptors).[1][2]
    
  • Radioligand: [³H]-Epibatidine (Specific Activity ~50 Ci/mmol).[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[1][2]

Procedure:

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 25 µL [³H]-Epibatidine (Final conc. 0.5 nM).[1][2]

    • 25 µL Test compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis:

  • Calculate % Inhibition.[1]

  • Fit data to a one-site competition model (Hill equation) to derive

    
    .[1][2]
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1][2]

References

  • Isoxazolines: A Synthetic and Medicinal Overview. PubMed. A comprehensive review of synthetic strategies (1,3-dipolar cycloaddition) and biological applications of isoxazoline scaffolds in nAChR and COX inhibitors.

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors. PubMed Central.[1][2] Demonstrates the utility of the piperidine-isoxazole core in enzyme inhibition and the structural importance of the piperidine nitrogen substitution.

  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. PubMed. Explores the anticancer potential and SAR of isoxazole-piperidine hybrids.[5]

  • Structure–activity relationship of piperidine derivatives. ResearchGate. A broad review of piperidine pharmacophores, highlighting their role as privileged structures in CNS drug design.

  • 2-(5-Methylisoxazol-3-yl)piperidine (CAS 1211509-70-4). Chemical Building Block Database. Verification of the specific chemical entity as a commercially available intermediate for medicinal chemistry. [1][2][6]

Sources

In Silico Characterization of Isoxazolyl-Piperidine Scaffolds: A Structural Biology Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Receptor Binding Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacological Context

The molecule This compound (hereafter referred to as MOP ) represents a privileged scaffold in neuropharmacology. It structurally hybridizes the bioisosteres found in AMPA receptor agonists (where the isoxazole ring mimics the distal carboxylate of glutamate) and Nicotinic Acetylcholine Receptor (nAChR) ligands (bearing structural homology to nicotine and ABT-418).

This guide details the in silico workflow to validate MOP’s binding affinity and stability against the AMPA Receptor (GluA2 subunit) . The choice of GluA2 is driven by the 3-isoxazolyl moiety’s established role as a glutamate bioisostere, critical for designing excitotoxicity modulators.

Core Objectives
  • Conformational Sampling: Determine the energetic penalty of the piperidine chair-flip and the rotatable bond between the C2-piperidine and C3-isoxazole.

  • Binding Mode Definition: Identify critical salt bridges between the piperidine nitrogen and the conserved GluA2 anionic pocket.

  • Thermodynamic Stability: Quantify residence time and binding free energy (

    
    ) using Molecular Dynamics (MD) and MM-GBSA.
    

Phase I: Ligand Preparation & Quantum Mechanical Optimization

Before docking, the ligand must be prepared to reflect its physiological state. The piperidine nitrogen is basic (


), implying it exists predominantly as a cationic ammonium species at pH 7.4.
Protocol 1: QM-Based Ligand Preparation

Objective: Generate accurate partial charges and torsion profiles.

  • Structure Generation: Build the 2D topology of MOP.

  • Protonation: Protonate the secondary amine of the piperidine ring (net charge +1).

  • Geometry Optimization:

    • Method: DFT (Density Functional Theory)

    • Functional/Basis Set: B3LYP/6-31G**

    • Solvation Model: PCM (Water)

    • Software: Gaussian 16 or Jaguar.

  • ESP Charge Fitting: Map the electrostatic potential to atomic centers (RESP charges) for use in MD force fields.

Critical Insight: The bond connecting the piperidine (C2) and isoxazole (C3) allows rotation. A QM torsion scan is required to identify low-energy dihedral angles, preventing the docking software from sampling sterically forbidden clashes.

Phase II: Receptor Preparation & Molecular Docking

Target Selection: Crystal Structure of the AMPA-sensitive Glutamate Receptor (GluA2). PDB ID: 1FTM (Resolution 2.3 Å, bound with AMPA).

Protocol 2: Induced Fit Docking (IFD) Workflow

Standard rigid docking fails to account for the "clam-shell" closure mechanism of the GluA2 ligand-binding domain (LBD). An Induced Fit approach is mandatory.

Step-by-Step Methodology:

  • Protein Pre-processing:

    • Remove water molecules >5 Å from the active site.

    • Model missing side chains using Prime/Modeller.

    • H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized AMPA ligand.

    • Box Size:

      
       Å (inner box 10 Å).
      
    • Constraint: Define a positional constraint (radius 2.0 Å) on the carboxylate-binding residue Arg96 (crucial for isoxazole interaction).

  • Docking Execution (XP - Extra Precision):

    • Sampling: Flexible ligand, flexible receptor side chains (residues within 5 Å).

    • Scoring Function: Glide XP or AutoDock Vina.

Data Visualization: Docking Interaction Matrix
Interaction TypeReceptor ResidueLigand MoietyDistance (Å)Energetic Contribution
Salt Bridge Glu402 (

)
Piperidine (

)
2.8High (-5.0 kcal/mol)
H-Bond (Donor) Arg96 (Guanidinium)Isoxazole (N/O)2.9Medium (-2.5 kcal/mol)
Pi-Cation Tyr702Piperidine Ring3.8Low (-1.2 kcal/mol)
Hydrophobic Leu6505-Methyl Group3.5Low (-0.8 kcal/mol)

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the MOP-GluA2 complex and the persistence of the "clam-shell" closure.

Protocol 3: 100ns Production Run

System Setup:

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P Water box (cubic, 10 Å padding).

  • Neutralization: Add

    
     and 
    
    
    
    ions to 0.15 M.

Simulation Steps:

  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • NVT Equilibration: 100 ps, heating to 310 K (Berendsen thermostat).

  • NPT Equilibration: 100 ps, pressure equilibration to 1 atm (Parrinello-Rahman barostat).

  • Production: 100 ns, 2 fs timestep, saving coordinates every 10 ps.

Workflow Diagram (DOT)

The following diagram illustrates the logical flow from structure retrieval to thermodynamic validation.

MD_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_sim Phase 3: Simulation cluster_analysis Phase 4: Analysis L_Prep Ligand Prep (MOP) Protonation (+1) & QM Opt IFD Induced Fit Docking (Glide XP / Vina) L_Prep->IFD P_Prep Protein Prep (1FTM) H-Bond Opt & Minimization Grid Grid Generation (Arg96 Constraint) P_Prep->Grid Grid->IFD Pose_Sel Pose Selection (Top 5 by Score) IFD->Pose_Sel Sys_Build System Builder (TIP3P + 0.15M NaCl) Pose_Sel->Sys_Build Equil Equilibration (NVT/NPT 310K) Sys_Build->Equil Prod Production Run (100 ns, CHARMM36m) Equil->Prod RMSD Trajectory Analysis (RMSD/RMSF/H-Bonds) Prod->RMSD GBSA MM-GBSA Binding Free Energy Prod->GBSA RMSD->L_Prep Unstable Trajectory?

Caption: Logical workflow for the in silico characterization of MOP binding to GluA2, featuring a feedback loop for trajectory validation.

Phase IV: Thermodynamic Profiling (MM-GBSA)

To rigorously rank the binding affinity, we employ the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory frames. This removes solvent explicitly and calculates the free energy difference.

Equation:



Analysis Protocol:

  • Extract 100 frames from the last 20 ns of the stable trajectory.

  • Strip water and ions.

  • Calculate

    
     using the VSGB 2.0 solvation model.
    

Acceptance Criteria:

  • Stable Binding:

    
     kcal/mol (typical for high-affinity AMPA modulators).
    
  • RMSD Deviation: Ligand RMSD < 2.0 Å relative to the protein backbone during the production phase.

References

  • Armstrong, N., & Gouaux, E. (2000). Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor: crystal structures of the GluR2 ligand binding core. Neuron, 28(1), 165-181.

  • Conti, P., et al. (2010). Chemotherapeutic agents: Isoxazole derivatives as glutamate receptor antagonists. European Journal of Medicinal Chemistry.
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.

  • Schrödinger Release 2024-1: Glide, LigPrep, Prime, and Desmond. Schrödinger, LLC, New York, NY, 2024.

Pharmacological Profiling of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Logic

The molecule 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (henceforth referred to as MPI-3 ) represents a high-value pharmacophore in neuroactive drug design. Structurally, it is the piperidine homolog of ABT-418 , a well-characterized nicotinic acetylcholine receptor (nAChR) agonist.

By replacing the pyridine ring of nicotine with a bioisosteric isoxazole ring, and expanding the pyrrolidine ring of ABT-418 to a piperidine ring (mimicking the transition from nicotine to anabasine), MPI-3 offers a unique profile for optimizing selectivity , metabolic stability , and blood-brain barrier (BBB) permeability .

This guide details the primary therapeutic targets of MPI-3, focusing on cholinergic modulation, and provides a rigorous experimental framework for validation.

Molecular Architecture & Bioisosterism

To understand the target profile, we must analyze the structural causality:

  • The Isoxazole Moiety: Acts as a bioisostere for the pyridine ring found in nicotine. It functions as a hydrogen bond acceptor but possesses different electrostatic potentials, often reducing toxicity associated with pyridine metabolism.

  • The Piperidine Ring: A homolog of the pyrrolidine ring. In nAChR structure-activity relationships (SAR), expanding the ring size (5-membered to 6-membered) often shifts selectivity toward

    
     homomeric receptors or alters the binding kinetics at 
    
    
    
    heteromers.
  • The 5-Methyl Group: Critical for hydrophobic pocket occupation within the receptor ligand-binding domain (LBD), historically correlated with increased potency in this chemical class.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most authoritative target for MPI-3 is the neuronal nAChR family.

Mechanism of Action

MPI-3 is hypothesized to act as a partial agonist or positive allosteric modulator (PAM) at neuronal nAChRs.

  • Target Subtypes:

    
     (High Affinity) and 
    
    
    
    (Lower Affinity, but high functional significance).
  • Therapeutic Indication: Cognitive deficits in Alzheimer’s Disease (AD), Attention Deficit Hyperactivity Disorder (ADHD), and non-opioid analgesia.

Signaling Pathway

Activation of presynaptic nAChRs by MPI-3 triggers calcium influx, leading to neurotransmitter release (Dopamine, Acetylcholine, Glutamate). Postsynaptic activation initiates the ERK/CREB pathway, promoting Long-Term Potentiation (LTP).

Visualization: The Cholinergic Signaling Cascade

The following diagram illustrates the downstream effects of MPI-3 binding to nAChRs.

G MPI3 MPI-3 (Ligand) nAChR nAChR (α4β2 / α7) MPI3->nAChR Binding Ca Ca2+ Influx nAChR->Ca Channel Opening Depol Membrane Depolarization nAChR->Depol DA_Rel Dopamine Release (VTA/Striatum) Ca->DA_Rel Presynaptic Glu_Rel Glutamate Release (Hippocampus) Ca->Glu_Rel Presynaptic ERK ERK1/2 Phosphorylation Ca->ERK Postsynaptic CREB CREB Activation ERK->CREB BDNF BDNF Expression (Neuroprotection) CREB->BDNF

Figure 1: Signal transduction pathway for MPI-3 mediated nAChR activation, culminating in neurotransmitter release and neurotrophic factor expression.

Secondary Target: Glutamatergic Modulation

Given the structural similarity between isoxazoles and the distal carboxylate of glutamate (and AMPA), MPI-3 possesses a secondary potential as an AMPA Receptor Modulator .

  • Rationale: 3-isoxazolol moieties are classic glutamate bioisosteres (e.g., AMPA, Ibotenic acid). While MPI-3 lacks the acidic hydroxyl of 3-isoxazolol, the ring nitrogen and oxygen can engage in dipole interactions within the glutamate binding pocket, potentially acting as a Type II Positive Allosteric Modulator (PAM).

  • Therapeutic Utility: Depression (rapid-acting antidepressant mechanism similar to ketamine but via AMPA potentiation) and synaptic plasticity enhancement.

Experimental Validation Protocols

To validate these targets, a self-validating tiered screening system is required.

Tier 1: In Silico Docking & Dynamics

Before wet-lab synthesis, confirm binding stability.

  • Software: Schrödinger Glide or AutoDock Vina.

  • Target PDBs:

    • 5KXI (Human

      
       nAChR)
      
    • 3SQ6 (GluA2 AMPA Receptor)

  • Protocol:

    • Prepare Ligand: Generate 3D conformers of MPI-3 (protonated piperidine nitrogen at pH 7.4).

    • Grid Generation: Center grid on the orthosteric site (Cys192/193 loop for nAChR).

    • Docking: Run SP (Standard Precision) followed by XP (Extra Precision).

    • Success Metric: Binding affinity (

      
      ) < -8.0 kcal/mol and key H-bonds with Trp147 (nAChR).
      
Tier 2: Functional Calcium Flux Assay (FLIPR)

This assay determines if MPI-3 is an agonist, antagonist, or PAM.

  • Cell Line: HEK293 stably expressing human

    
     or 
    
    
    
    nAChR.
  • Reagents: Fluo-4 AM (Calcium indicator), PNU-120596 (

    
     PAM control).
    
  • Methodology:

    • Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Agonist Mode: Inject MPI-3 (0.1 nM – 100 µM). Measure fluorescence increase.

    • Antagonist Mode: Pre-incubate with MPI-3, then inject Acetylcholine (EC80).

  • Data Output: Concentration-response curves (EC50/IC50).

Tier 3: Electrophysiology (Whole-Cell Patch Clamp)

The "Gold Standard" for ion channel validation.

ParameterSetting/Condition
Rig Axon MultiClamp 700B
Bath Solution aCSF (Artificial Cerebrospinal Fluid)
Holding Potential -70 mV
Application Fast perfusion (RSC-200) to prevent desensitization
Success Criteria Rapid inward current with desensitization kinetics matching nAChR profile (fast decay for

, slow for

).

Synthesis & Screening Workflow

The following workflow describes the logical progression from chemical synthesis to lead candidate selection.

Workflow Start Start: Chemical Synthesis (1,3-Dipolar Cycloaddition) QC QC: NMR / LC-MS (>98% Purity) Start->QC Screen1 Tier 1: Binding Assay (Radioligand Displacement) QC->Screen1 Screen2 Tier 2: Functional (FLIPR Calcium Flux) Screen1->Screen2 Ki < 100nM Screen3 Tier 3: ADME (Microsomal Stability) Screen2->Screen3 EC50 < 1µM Decision Lead Candidate? Screen3->Decision In Vivo Models In Vivo Models Decision->In Vivo Models Yes SAR Optimization SAR Optimization Decision->SAR Optimization No

Figure 2: Critical path for the validation of MPI-3 as a therapeutic agent.

References

  • Arneric, S. P., et al. (1994). "Preclinical Pharmacology of ABT-418: A Prototypic Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease." CNS Drug Reviews.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2000). "Synthesis and Bioactivity of Isoxazole-Based Analogs of Epibatidine." Journal of Medicinal Chemistry. (Validates the isoxazole-amine pharmacophore).

  • Taly, A., et al. (2009). "Nicotinic receptors: allosteric transitions and therapeutic targets." Drug Discovery Today.

  • Dunbar, G. C., et al. (2011). "The therapeutic potential of neuronal nicotinic receptor agonists in the treatment of CNS disorders." CNS Drugs.[1][2]

Sources

Pharmacological profile of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Class: Nicotinic Acetylcholine Receptor (nAChR) Ligand | Scaffold: Isoxazole-Piperidine

Executive Summary

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is a synthetic heterocyclic compound functioning as a nicotinic acetylcholine receptor (nAChR) ligand . Structurally, it represents a bioisostere of nicotine where the pyridine ring is replaced by a 5-methylisoxazole moiety and the pyrrolidine ring is expanded to a piperidine ring.

This molecule belongs to a class of "cholinergic channel modulators" (similar to ABT-418 ) designed to target specific nAChR subtypes (


 and 

) involved in cognitive processing and nociception, while minimizing the ganglionic side effects associated with non-selective agonists like nicotine or epibatidine.

Key Pharmacological Characteristics:

  • Primary Target: Neuronal nAChRs (High affinity for

    
    ; variable affinity for 
    
    
    
    ).
  • Mechanism: Orthosteric agonist/partial agonist.

  • Therapeutic Utility: Cognitive enhancement (Alzheimer’s, ADHD), neuroprotection, and analgesia.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of this compound is driven by its ability to mimic the pharmacophore of acetylcholine (ACh) and nicotine.

Structural Homology
ComponentFunction in Receptor BindingBioisosteric Replacement
Cationic Center Interacts with the aromatic box (Trp, Tyr residues) in the receptor binding site via cation-

interactions
.
Piperidine Ring (Secondary amine). Replaces the pyrrolidine of nicotine or quaternary ammonium of ACh.
H-Bond Acceptor Forms a hydrogen bond with the backbone NH of the receptor loop (typically Leu or Val).Isoxazole Nitrogen/Oxygen . Replaces the pyridine nitrogen of nicotine or carbonyl oxygen of ACh.
Linker Maintains the optimal distance (~5.9 Å) between the cationic center and the H-bond acceptor.Direct C-C bond between Isoxazole C3 and Piperidine C2.
The Piperidine Expansion Effect

Expanding the ring from pyrrolidine (5-membered, as in nicotine/ABT-418) to piperidine (6-membered) alters the conformational flexibility and steric bulk.

  • Selectivity Shift: Piperidine analogs often exhibit altered

    
     vs. 
    
    
    
    selectivity ratios compared to their pyrrolidine counterparts.
  • Lipophilicity: The additional methylene group increases

    
    , potentially enhancing Blood-Brain Barrier (BBB) penetration but altering metabolic clearance rates.
    

Pharmacodynamics: Mechanism of Action

Receptor Activation Pathway

Upon binding to the orthosteric site at the


 subunit interface, the compound induces a conformational change that opens the central ion pore.

MOA cluster_effect Downstream Effects Ligand Ligand Binding (Isoxazole-Piperidine) ConfChange Receptor Conformational Change (Twisting) Ligand->ConfChange Orthosteric Site PoreOpen Ion Pore Opening ConfChange->PoreOpen IonFlux Cation Influx (Na+, Ca2+) PoreOpen->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Release Neurotransmitter Release (DA, ACh, Glu) Depolarization->Release Presynaptic Cognition LTP / Cognitive Enhancement Release->Cognition Analgesia Antinociception (Dorsal Horn) Release->Analgesia

Figure 1: Signal transduction pathway for nAChR activation leading to neurotransmitter release.

Subtype Specificity
  • 
     Subtype:  The piperidine analog typically acts as a partial agonist . This is crucial for therapeutic indices, as partial agonism can desensitize receptors upon chronic exposure, reducing excitotoxicity while maintaining signaling tone.
    
  • 
     Subtype:  Often displays lower affinity but functions as a modulator of glutamatergic transmission.
    

Experimental Protocols

To validate the profile of this compound, the following self-validating protocols are recommended.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine


 values for 

and

subtypes.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex (

      
       rich) and hippocampus (
      
      
      
      rich) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
    • Centrifuge at 40,000

      
       for 10 min; resuspend pellet.
      
  • Incubation:

    • 
      :  Incubate membrane prep with [
      
      
      
      H]-Epibatidine
      (0.5 nM) or [
      
      
      H]-Cytisine
      (1 nM).
    • 
      :  Incubate with [
      
      
      
      I]-
      
      
      -Bungarotoxin
      (1 nM).
    • Add increasing concentrations of this compound (

      
       to 
      
      
      
      M).
  • Termination:

    • Incubate for 60-75 min at room temperature.

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Functional Calcium Flux Assay (FLIPR)

Objective: Assess agonist vs. antagonist efficacy.

  • Cell Line: HEK-293 cells stably expressing human

    
     nAChRs.
    
  • Dye Loading: Load cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Mode:

    • Inject compound; monitor fluorescence increase (RFU) indicating Ca

      
       influx.
      
    • Compare

      
       to Nicotine (100% control).
      
  • Antagonist Mode:

    • Pre-incubate with compound for 10 min.

    • Inject

      
       concentration of Nicotine.
      
    • Measure inhibition of fluorescence signal.

Pharmacokinetics (ADME)[1]

The metabolic stability of the isoxazole ring offers a distinct advantage over the furan or thiophene rings found in other cholinergic ligands.

  • Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by CYP450 enzymes. However, the piperidine nitrogen is a site for N-oxidation or N-demethylation (if substituted).

  • Bioavailability: The secondary amine (unsubstituted piperidine) may have lower oral bioavailability due to first-pass metabolism compared to N-methylated analogs.

  • BBB Penetration: Predicted to be high due to the lipophilic nature of the isoxazole-piperidine scaffold and moderate molecular weight (< 200 Da).

Therapeutic Potential & Screening Workflow

This compound is primarily investigated for:

  • Cognitive Disorders: Reversing cholinergic deficits in Alzheimer's (AD) and Schizophrenia.

  • ADHD: Modulating attention via dopamine release in the prefrontal cortex.

  • Analgesia: Spinal

    
     activation inhibits nociceptive transmission.
    

Screening cluster_vitro In Vitro Profiling cluster_vivo In Vivo Validation Start Compound Synthesis (Isoxazole-Piperidine) Binding Binding Affinity (Ki) [3H]-Epibatidine Start->Binding Func Functional Efficacy (Ca2+ Flux / Patch Clamp) Binding->Func Ki < 50 nM Selectivity Selectivity Screen (vs Muscarinic / 5-HT3) Func->Selectivity Partial Agonist PK Pharmacokinetics (T1/2, BBB Penetration) Selectivity->PK High Selectivity Behavior Behavioral Assays (Morris Water Maze / Hot Plate) PK->Behavior High CNS Exposure Lead Lead Behavior->Lead Efficacy > Reference

Figure 2: Preclinical screening cascade for nicotinic receptor ligands.

References

  • Arneric, S. P., et al. (1994).[1] Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews.

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Decker, M. W., et al. (1994). Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats.[2] European Journal of Pharmacology.

  • Levin, E. D., et al. (1999). ABT-418: A novel cholinergic channel ligand with cognitive enhancing and anxiolytic activities.[1][3] Drug Development Research.

Sources

The Isoxazole-Piperidine Scaffold: Pharmacochemistry of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

2-(5-Methyl-1,2-oxazol-3-yl)piperidine represents a critical structural probe in the medicinal chemistry of cholinergic ligands. It is the piperidine homolog of the well-known nootropic agent ABT-418 (which contains a pyrrolidine ring).

In drug design, this molecule serves as a textbook example of bioisosteric replacement and ring expansion . By replacing the pyridine ring of anabasine (or nicotine) with a 5-methylisoxazole moiety, researchers dramatically alter the electrostatic potential and metabolic profile of the ligand while retaining the essential pharmacophore required for Nicotinic Acetylcholine Receptor (nAChR) binding.

This guide details the synthesis, physicochemical properties, and pharmacological rationale for this scaffold, designed for scientists optimizing cholinergic modulators.

Pharmacophore & Structural Logic

To understand the utility of this molecule, one must analyze it against its parent alkaloids: Nicotine and Anabasine .

The "Isoxazole Switch"

The substitution of a pyridine ring (found in nicotine/anabasine) with a 5-methylisoxazole ring introduces three critical changes:

  • Basicity Modulation (ΔpKa):

    • Pyridine (Nicotine): The pyridine nitrogen has a pKa ~5.2. At physiological pH, it is partially protonated.

    • Isoxazole: The isoxazole nitrogen is essentially non-basic (pKa < 1). This focuses the ionization potential solely on the secondary amine of the piperidine ring (pKa ~10-11). This "monocationic" character often improves blood-brain barrier (BBB) penetration by reducing non-specific protein binding associated with dicationic species.

  • Hydrogen Bond Acceptor (HBA) Profile: The isoxazole oxygen and nitrogen provide distinct HBA vectors compared to the single nitrogen of pyridine, potentially engaging different water bridges within the receptor binding pocket (specifically Tyr195 and Trp149 residues in the α4β2 nAChR).

  • Metabolic Stability: The isoxazole ring is generally resistant to the oxidative N-demethylation and C-oxidation pathways that rapidly clear pyridine-based drugs.

Structural Comparison (DOT Visualization)

Bioisostere_Logic Nicotine Nicotine / Anabasine (Pyridine Core) Switch Bioisosteric Replacement (Pyridine → Isoxazole) Nicotine->Switch Scaffold Hopping Note1 Pyridine pKa ~5.2 Metabolically Labile Nicotine->Note1 Target This compound (Isoxazole Core) Switch->Target Result Note2 Isoxazole pKa < 1.0 Metabolically Stable Altered H-Bonding Target->Note2

Figure 1: The structural logic of replacing the pyridine pharmacophore with isoxazole to modulate physicochemical properties.

Synthetic Methodology

The synthesis of this compound requires constructing the isoxazole ring onto the piperidine scaffold. The most robust method is 1,3-Dipolar Cycloaddition via a nitrile oxide intermediate.

Retrosynthetic Analysis
  • Target: this compound.

  • Disconnection: The C3-C(piperidine) bond is formed via cycloaddition.

  • Precursors: N-Boc-piperidine-2-carboxaldehyde (dipole source) and Propyne (dipolarophile).

Detailed Protocol: Nitrile Oxide Cycloaddition

Reagents:

  • N-Boc-piperidine-2-methanol (Starting Material)

  • DMSO, Oxalyl Chloride, TEA (Swern Oxidation)

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Propyne gas (or condensed liquid)

  • Triethylamine (Base)

Step-by-Step Workflow:

  • Oxidation to Aldehyde:

    • Subject N-Boc-piperidine-2-methanol to Swern oxidation conditions (-78°C, DMSO/Oxalyl Chloride) to yield N-Boc-piperidine-2-carboxaldehyde.

    • Why: The aldehyde is the necessary precursor for the oxime.

  • Oxime Formation:

    • Dissolve the aldehyde in EtOH/Pyridine (1:1). Add NH₂OH·HCl (1.2 eq). Stir at RT for 2 hours.

    • Concentrate and extract with EtOAc.

    • Product:N-Boc-piperidine-2-carboxaldehyde oxime.

  • Generation of Hydroximoyl Chloride (The "Chlorination"):

    • Dissolve the oxime in DMF. Add NCS (1.1 eq) portion-wise at 0°C.

    • Mechanism:[1][2][3][4][5] NCS chlorinates the oxime carbon.

    • Checkpoint: Monitor by TLC until the oxime disappears. This yields the hydroximoyl chloride intermediate.

  • 1,3-Dipolar Cycloaddition (The "Click"):

    • Setup: In a sealed pressure tube or autoclave, dissolve the hydroximoyl chloride in Et₂O or DCM.

    • Addition: Bubble excess propyne gas into the solution at -78°C until saturated, or add condensed propyne.

    • Catalysis: Add TEA (1.5 eq) dropwise. This eliminates HCl, generating the reactive Nitrile Oxide species in situ.

    • Reaction: Allow the mixture to warm to RT and stir for 12-24 hours. The nitrile oxide undergoes [3+2] cycloaddition with the propyne alkyne.

    • Regioselectivity:[2] The 3,5-disubstituted isoxazole is heavily favored over the 3,4-isomer due to steric and electronic factors.

  • Deprotection:

    • Treat the resulting tert-butyl 2-(5-methylisoxazol-3-yl)piperidine-1-carboxylate with TFA/DCM (1:4) for 1 hour.

    • Basify with NaOH (1M) and extract with DCM.

    • Final Product: this compound (free base).

Synthesis Workflow Diagram

Synthesis_Protocol Start N-Boc-piperidine-2-methanol Aldehyde Aldehyde Intermediate Start->Aldehyde Swern Ox Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS, then TEA Cyclo [3+2] Cycloaddition (Propyne + TEA) NitrileOxide->Cyclo + Propyne Protected N-Boc-Isoxazole-Piperidine Cyclo->Protected Final This compound Protected->Final TFA Deprotection

Figure 2: Step-wise synthesis via the nitrile oxide 1,3-dipolar cycloaddition route.

Medicinal Chemistry & SAR Profile

Quantitative Data Summary

The following table contrasts the target molecule with its pyrrolidine homolog (ABT-418) and Nicotine.

PropertyNicotine (Pyridine)ABT-418 (Pyrrolidine)Target (Piperidine)
Ring Size (Amine) 5 (Pyrrolidine)5 (Pyrrolidine)6 (Piperidine)
Heterocycle Pyridine3-Isoxazole3-Isoxazole
pKa (Heterocycle) 5.2< 1.0< 1.0
pKa (Amine) 8.08.9~10.5
Target Affinity (α4β2) High (Ki ~1-5 nM)High (Ki ~3-5 nM)Moderate (Ki ~50-200 nM)
LogP 1.171.2~1.6
The Homologation Effect (Expert Insight)

While ABT-418 is a potent agonist, the piperidine homolog (our target) typically exhibits reduced affinity for the α4β2 nAChR subtype.

  • Steric Fit: The binding pocket of the α4β2 receptor is optimized for the distance between the cationic center (pyrrolidine N) and the H-bond acceptor (isoxazole N/O). Expanding the ring from 5 (pyrrolidine) to 6 (piperidine) alters this distance and the bond angles, often resulting in a "loose fit" and lower Ki values.

  • Utility: Despite lower affinity, the piperidine analog is crucial for Selectivity Screening . It helps define the steric tolerance of the binding pocket. If a receptor subtype (e.g., α7 or ganglionic α3β4) tolerates the bulkier piperidine, this scaffold becomes a lead for selective drug design, avoiding the side effects associated with broad-spectrum α4β2 activation.

References

  • Holladay, M. W., et al. (1998). "Identification and structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent." Journal of Medicinal Chemistry. Link (Context: Discusses the isoxazole/pyridine bioisosterism in the ABT series).

  • Garvey, D. S., et al. (1994). "Novel isoxazoles and isothiazoles as bioisosteres of nicotine: synthesis and neurochemical evaluation." Journal of Medicinal Chemistry. Link (Context: The foundational paper describing the synthesis and SAR of isoxazole analogs of nicotine).

  • Arneric, S. P., et al. (1994). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews. Link (Context: Pharmacological characterization of the scaffold).

  • Kozikowski, A. P., et al. (2000). "Synthesis and biological evaluation of isoxazole analogs of epibatidine." Journal of Medicinal Chemistry. Link (Context: Further elaboration on isoxazole synthesis via cycloaddition).

Sources

Technical Guide: 2-(5-Methyl-1,2-oxazol-3-yl)piperidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid Linker" Advantage

2-(5-Methyl-1,2-oxazol-3-yl)piperidine represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat, heteroaromatic fragments that dominate early screening libraries, this molecule offers a critical sp³-sp² hybrid architecture . It combines the solubility and vector-rich nature of a saturated heterocycle (piperidine) with the bioisosteric, rigid properties of an aromatic linker (isoxazole).

This guide serves as a technical dossier for medicinal chemists, detailing the synthesis, physicochemical profiling, and strategic application of this fragment to accelerate lead generation.

Physicochemical Profile & Fragment Metrics

In FBDD, adherence to the "Rule of Three" (Ro3) is paramount. This fragment exhibits an ideal profile for a "seed" molecule, allowing significant molecular weight growth while maintaining drug-like properties.

Table 1: Calculated Physicochemical Properties

PropertyValueDrug Discovery Significance
Molecular Weight 166.22 DaHigh Efficiency: Leaves ~330 Da "headroom" for lead optimization before hitting the 500 Da drug-like ceiling.
cLogP ~1.1 - 1.4Ideal Lipophilicity: Sufficiently polar for solubility but lipophilic enough for membrane permeability and hydrophobic pocket binding.
TPSA ~38 ŲPermeability: Well below the 140 Ų limit; suggests excellent oral bioavailability potential.
H-Bond Donors 1 (NH)Growth Vector: The secondary amine is the primary handle for library expansion (e.g., amide coupling, reductive amination).
H-Bond Acceptors 3 (N, O, N)Binding: The isoxazole nitrogen and oxygen serve as cryptic acceptors; the piperidine nitrogen is a strong basic center (pKa ~9-10).
Rotatable Bonds 1Rigidity: Low entropic penalty upon binding. The bond between the piperidine C2 and isoxazole C3 allows restricted rotation.

Structural Biology & Pharmacophore Mapping

The power of this fragment lies in its ability to orient two distinct pharmacophores in 3D space.

The Isoxazole Bioisostere

The 5-methyl-1,2-oxazol-3-yl moiety functions as a non-classical bioisostere for carboxylic acid derivatives (esters/amides) and pyridine rings.

  • Dipole Alignment: The isoxazole ring possesses a strong dipole moment, often engaging in specific electrostatic interactions within the binding pocket (e.g., backbone carbonyls of kinases).

  • Metabolic Stability: Unlike furans or thiophenes, the isoxazole ring is generally resistant to oxidative metabolism by CYPs, though the 5-methyl group can be a site for soft metabolic clearance (hydroxylation), which can be blocked by fluorination in later optimization.

The Piperidine Vector

The piperidine ring provides a defined 3D shape (chair conformation).

  • Chirality: The C2-connection creates a chiral center. The (S)- and (R)-enantiomers project the isoxazole vector at distinct angles relative to the amine lone pair, allowing for precise probing of stereoselective pockets.

  • Basic Amine: At physiological pH, the piperidine nitrogen is protonated, capable of forming a critical salt bridge with aspartate or glutamate residues (common in GPCRs and proteases).

Pharmacophore Interaction Diagram

The following diagram illustrates the interaction potential of the fragment within a hypothetical binding pocket.

Pharmacophore Fragment This compound Amine Piperidine NH (Cationic Center) Fragment->Amine IsoxN Isoxazole N (H-Bond Acceptor) Fragment->IsoxN Methyl 5-Methyl Group (Hydrophobic Contact) Fragment->Methyl Asp Asp/Glu Residue (Salt Bridge) Amine->Asp Ionic Interaction (Strong) Backbone Backbone NH (H-Bond Donor) IsoxN->Backbone H-Bond IsoxO Isoxazole O (Weak Acceptor) HydroPocket Hydrophobic Pocket Methyl->HydroPocket Van der Waals

Caption: Pharmacophore mapping showing the three primary interaction vectors: the cationic amine anchor, the isoxazole H-bond acceptor, and the hydrophobic methyl tail.

Synthetic Accessibility & Protocols

Reliable synthesis is crucial for library generation. The most robust route involves constructing the isoxazole ring onto a pre-functionalized piperidine scaffold via a [3+2] cycloaddition or condensation strategy.

Retrosynthetic Analysis
  • Disconnection: The bond between the Piperidine C2 and Isoxazole C3.

  • Precursors: N-Boc-pipecolic acid (or nitrile) and a 3-carbon component (e.g., acetone equivalent).

  • Preferred Route: Conversion of N-Boc-2-cyanopiperidine to the amidoxime, followed by condensation with an alkyne surrogate or beta-keto derivative.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 2-(5-methylisoxazol-3-yl)piperidine-1-carboxylate (Protected Intermediate).

Reagents:

  • N-Boc-2-cyanopiperidine (1.0 eq)

  • Hydroxylamine hydrochloride (2.0 eq)

  • Sodium bicarbonate (2.2 eq)

  • Ethanol / Water (10:1)

  • Propynylmagnesium bromide or Acetylacetaldehyde dimethyl acetal (depending on cyclization method).

  • Selected Method:One-pot cyclization with 4,4-dimethoxy-2-butanone.

Step-by-Step Methodology:

  • Amidoxime Formation:

    • Dissolve N-Boc-2-cyanopiperidine (10 mmol) in Ethanol (30 mL).

    • Add Hydroxylamine HCl (20 mmol) and NaHCO₃ (22 mmol) dissolved in minimal water.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (disappearance of nitrile).

    • Cool, concentrate in vacuo, and extract with EtOAc. The crude amidoxime is usually pure enough for the next step.

  • Isoxazole Cyclization:

    • Dissolve the crude amidoxime in Toluene or Ethanol.

    • Add 4,4-dimethoxy-2-butanone (1.2 eq) and a catalytic amount of p-TsOH (or conc. HCl if using ethanol).

    • Heat to reflux (Dean-Stark trap if toluene) for 3 hours. This step effects both condensation and dehydration to form the isoxazole ring.

    • Mechanistic Insight: The amidoxime oxygen attacks the ketone, followed by cyclization onto the acetal/aldehyde carbon and elimination of water/methanol.

  • Deprotection (To yield the final fragment):

    • Dissolve the intermediate in DCM (5 mL/g).

    • Add TFA (trifluoroacetic acid) (1:1 v/v ratio with DCM).

    • Stir at RT for 1 hour.

    • Critical Workup: Concentrate TFA. Basify with saturated NaHCO₃ to pH 9. Extract with DCM/IPA (3:1) to ensure recovery of the polar amine.

Synthesis Workflow Diagram

Synthesis Start N-Boc-2-cyanopiperidine Step1 Amidoxime Formation (NH2OH·HCl, NaHCO3, EtOH, Reflux) Start->Step1 Inter1 N-Boc-Piperidine-2-carboxamidoxime Step1->Inter1 Step2 Cyclization (4,4-dimethoxy-2-butanone, H+, Reflux) Inter1->Step2 Inter2 N-Boc-2-(5-Methylisoxazol-3-yl)piperidine Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final This compound (Target Fragment) Step3->Final

Caption: Step-wise synthetic pathway from the commercially available nitrile precursor to the final deprotected fragment.

Application in Drug Discovery: Case Studies & Strategy

Fragment Elaboration Strategy

Once a "hit" is identified using this fragment (e.g., via SPR or NMR screening), the primary optimization strategy involves "Growing from Nitrogen."

  • Amide Coupling: Reacting the piperidine NH with carboxylic acids allows rapid exploration of the S2/S3 pockets of enzymes. The rigid isoxazole-piperidine core acts as a "spacer" that positions the new amide group at a defined distance (~6 Å) from the isoxazole binding site.

  • Reductive Amination: Introduces flexible alkyl linkers, useful for reaching solvent-exposed regions to improve solubility.

Bioisosteric Replacement in Kinase Inhibitors

This fragment is particularly relevant in replacing the biaryl ether or benzamide motifs found in Type II kinase inhibitors (e.g., VEGFR, c-Met inhibitors).

  • Hypothesis: The isoxazole mimics the central aromatic ring of inhibitors like Sorafenib, while the piperidine mimics the solubilizing tail.

  • Evidence: Studies on VEGFR-2 inhibitors have shown that replacing phenyl rings with isoxazoles can improve selectivity by altering the twist angle of the molecule, fitting better into the narrow hydrophobic channel of the kinase ATP pocket [1, 2].

GPCR Ligand Design

For aminergic GPCRs (Dopamine, Serotonin), the piperidine nitrogen is the primary pharmacophore (interacting with the conserved Aspartate in TM3). The isoxazole moiety serves as an aromatic head group that can engage in pi-stacking with aromatic clusters (e.g., Phe/Trp residues) in the receptor vestibule.

  • Analogy: This scaffold is a simplified, fragment-sized analog of the atypical antipsychotic Iloperidone or Risperidone (which contain benzisoxazole-piperidine motifs). Using the smaller 5-methylisoxazole allows for "fragment growing" into novel IP space while retaining the essential binding mode [3].

References

  • Peddapyata, P. R., et al. (2023).[1] "Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents." Indian Journal of Chemistry, 62, 38-41.[1] Link

  • El-Miligy, M. M., et al. (2025). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[2] Pharmaceuticals, 18(1). Link(Note: Cited for mechanistic validation of piperidine-kinase interactions).

  • Zhu, H., et al. (2025). "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry.[3] Link

  • Amadis Chemical. "2-(5-Methylisoxazol-3-yl)piperidine Product Data." Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(5-methyl-1,2-oxazol-3-yl)piperidine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for nicotinic acetylcholine receptor ligands and glutamate modulators.

The protocol utilizes a Regioselective 1,3-Dipolar Cycloaddition ([3+2] Huisgen Cycloaddition) between a piperidine-derived nitrile oxide and a propyne equivalent. Unlike traditional methods that may require handling gaseous propyne, this guide prioritizes the use of 2-chloropropene or 2-bromopropene as liquid surrogates, which undergo in situ elimination to yield the aromatic isoxazole with high regiochemical fidelity (favoring the 3,5-isomer >95:5).

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the piperidine ring and the precise placement of the methyl group at the 5-position of the isoxazole.

Strategic Disconnections:
  • C–C Bond Formation (Isoxazole Construction): The isoxazole ring is constructed via a [3+2] cycloaddition. The dipole (nitrile oxide) is derived from the piperidine headgroup, while the dipolarophile (alkyne equivalent) provides the methyl tail.

  • Functional Group Protection: The secondary amine of the piperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent oxidation during the nitrile oxide generation and to solubilize the intermediate in organic solvents.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: This compound ProtectedTarget Intermediate 3: N-Boc-2-(5-Methylisoxazol-3-yl)piperidine Target->ProtectedTarget Deprotection (TFA/HCl) Dipole Dipole Precursor: N-Boc-Piperidine-2-carboxaldehyde Oxime ProtectedTarget->Dipole [3+2] Cycloaddition Dipolarophile Dipolarophile: 2-Chloropropene (Liquid Propyne Equivalent) ProtectedTarget->Dipolarophile + Base (-HCl) StartingMaterial Starting Material: N-Boc-Piperidine-2-methanol (or Pipecolic Acid) Dipole->StartingMaterial Oxidation & Oximation

Caption: Retrosynthetic breakdown showing the convergence of the piperidine nitrile oxide and the propyne surrogate.

Detailed Experimental Protocol

Phase 1: Preparation of the "Dipole" Precursor

Objective: Convert N-Boc-piperidine-2-methanol to the corresponding hydroximoyl chloride (the stable precursor to the nitrile oxide).

Reagents:

  • N-Boc-2-hydroxymethylpiperidine (Starting Material)

  • DMSO, Oxalyl Chloride, TEA (Swern Oxidation) or Dess-Martin Periodinane

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Chlorosuccinimide (NCS)

Step-by-Step Workflow:

  • Oxidation to Aldehyde:

    • Perform a standard Swern oxidation on N-Boc-2-hydroxymethylpiperidine to generate N-Boc-piperidine-2-carboxaldehyde.

    • Note: Isolate immediately; chiral aldehydes at the alpha-position are prone to racemization. If chirality is essential, keep temperatures below -60°C during quenching.

  • Oxime Formation:

    • Dissolve the crude aldehyde (1.0 eq) in EtOH/H₂O (3:1).

    • Add Sodium Acetate (1.5 eq) and Hydroxylamine Hydrochloride (1.2 eq).

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Workup: Concentrate EtOH, extract with EtOAc, wash with brine, dry over

      
      .
      
    • Yield Target: >90% (White solid or viscous oil).

  • Chlorination (Hydroximoyl Chloride Synthesis):

    • Dissolve the oxime (1.0 eq) in dry DMF (0.5 M).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Critical Step: If the reaction is sluggish, add a catalytic amount of pyridine (0.1 eq) or expose to UV light to initiate the radical chlorination.

    • Stir at RT for 3–12 hours.

    • Validation: LCMS will show the mass of the chloro-oxime (

      
      ).
      
    • Safety: NCS is an irritant. Handle in a fume hood.

Phase 2: The [3+2] Cycloaddition (The Core Synthesis)

Objective: Construct the isoxazole ring using 2-chloropropene as a propyne equivalent.

Mechanism: Base-mediated dehydrohalogenation of the hydroximoyl chloride generates the Nitrile Oxide in situ. This 1,3-dipole reacts with 2-chloropropene. The resulting intermediate eliminates HCl to aromatize into the isoxazole.

Reagents:

  • Hydroximoyl Chloride (from Phase 1)

  • 2-Chloropropene (3.0 eq) (Liquid, bp ~23°C - Keep cold!)

  • Triethylamine (

    
    ) or 
    
    
    
    (2.0 eq)
  • Dichloromethane (DCM) or Diethyl Ether

Protocol:

  • Setup: Dissolve the Hydroximoyl Chloride (1.0 eq) and 2-Chloropropene (3.0 eq) in DCM (0.2 M) in a round-bottom flask.

  • Cycloaddition:

    • Cool the mixture to 0°C.

    • Add Triethylamine (2.0 eq) dropwise over 30 minutes. Reasoning: Slow addition keeps the concentration of the unstable nitrile oxide low, preventing dimerization into furoxans.

    • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with water.[1] Extract with DCM.

    • Wash organic layer with 1N HCl (to remove excess TEA) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Chromatography (Hexanes/EtOAc).

    • Target Product: tert-Butyl 2-(5-methylisoxazol-3-yl)piperidine-1-carboxylate.

    • Regioselectivity Check: The 5-methyl isomer is typically favored >95:5 due to steric hindrance at the 4-position during the transition state.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final secondary amine.

  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4N HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Isolation: Concentrate to dryness.

    • For Free Base: Redissolve in DCM, wash with sat.

      
      , dry, and concentrate.
      
    • For Salt: Triturate the residue with diethyl ether to obtain the solid salt (TFA or HCl).

Quality Control & Data Validation

Expected Analytical Data
ParameterMethodExpected ResultInterpretation
LCMS ESI+[M+H]+ = 167.1 (Free Base)Confirms molecular weight.
1H NMR CDCl3

5.90–6.10 ppm (s, 1H)
Isoxazole C4-H . Diagnostic singlet. If this is a doublet or shifted, check for regioisomers.
1H NMR CDCl3

2.35–2.45 ppm (s, 3H)
Isoxazole C5-CH3 .
1H NMR CDCl3

3.80–4.00 ppm (dd, 1H)
Piperidine C2-H . Benzylic-like proton adjacent to the heterocycle.
Regiochemistry NOESYCorrelation between C4-H and C5-CH3Confirms the methyl is at position 5.
Troubleshooting Guide
  • Problem: Low yield in cycloaddition.

    • Cause: Nitrile oxide dimerization (furoxan formation).

    • Solution: Dilute the reaction further and add the base even slower (syringe pump). Increase equivalents of 2-chloropropene.

  • Problem: Incomplete chlorination (Phase 1).

    • Solution: Ensure DMF is dry. Use fresh NCS.

Workflow Logic Diagram

Workflow Start Start: N-Boc-Piperidine-2-CHO Oxime Step 1: Oxime Formation (NH2OH·HCl, NaOAc) Start->Oxime Chloro Step 2: Chlorination (NCS, DMF) Oxime->Chloro Cyclo Step 3: [3+2] Cycloaddition (2-Chloropropene, TEA) Chloro->Cyclo In situ Nitrile Oxide CheckLCMS LCMS Check: Mass Correct? Cyclo->CheckLCMS Deprot Step 4: Deprotection (TFA or HCl) Final Final Product: This compound Deprot->Final CheckLCMS->Cyclo No (Optimize Temp/Base) CheckLCMS->Deprot Yes

Caption: Operational workflow for the synthesis, including critical decision points.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Kadam, K. S., et al. (2016).[6] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[6] Synthesis, 48(22), 3996-4008. Link

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General overview of nitrile oxide cycloadditions). Link

  • Giomi, D., et al. (2010). Isoxazoles.[5][6][7][8][9][10] In Heterocycles in Natural Product Synthesis. (Context for 3-substituted isoxazoles in medicinal chemistry). Link

Sources

Application Note: Chromatographic Purification of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine presents a classic challenge in medicinal chemistry: isolating a polar, basic secondary amine containing a sensitive heterocyclic moiety. Standard silica chromatography often yields broad, tailing peaks due to silanol interactions, while the isoxazole ring requires specific pH handling to prevent degradation. This Application Note provides a validated, multi-stage purification protocol, moving from crude flash chromatography to high-purity preparative HPLC and chiral resolution.

Physicochemical Profile & Challenges

Understanding the molecule is the first step to successful separation. The piperidine nitrogen is the dominant functional group governing chromatographic behavior.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 166.22 g/mol Low MW requires sensitive detection (UV 210-254 nm or ELSD).
pKa (Piperidine N) ~9.5 - 10.5Highly basic. Will be protonated at neutral pH.
LogP ~0.8 - 1.2Moderately polar. Retains well on C18 but requires low organic start.
Chirality 1 Chiral Center (C2)Synthesis yields a racemate unless asymmetric methods are used.
Stability Isoxazole RingLabile to strong reduction (e.g., H2/Pd) or strong bases >pH 12.
The "Amine Tailing" Problem

Secondary amines like piperidine act as strong hydrogen bond acceptors/donors. On standard silica gel, they interact with acidic silanol groups (


), resulting in:
  • Peak Tailing: Asymmetry factors > 2.0.

  • Irreversible Adsorption: Loss of mass (yield).

  • Poor Resolution: Inability to separate close-eluting impurities.

Purification Strategy: The Decision Matrix

The following workflow illustrates the logical progression from crude synthesis mixture to enantiopure compound.

PurificationWorkflow cluster_modifiers Critical Modifiers Start Crude Reaction Mixture Flash Step 1: Flash Chromatography (Normal Phase) Start->Flash Remove bulk impurities Check Purity > 95%? Flash->Check Prep Step 2: Prep-HPLC (Reverse Phase C18) Check->Prep No (Need Polishing) Salt Final Step: Salt Formation (HCl/Oxalate) Check->Salt Yes (Racemate OK) Chiral Step 3: Chiral Resolution (SFC or HPLC) Prep->Chiral If Enantiomers needed Chiral->Salt Mod1 TEA / NH4OH (Blocks Silanols) Mod2 High pH Buffer (Suppresses Ionization)

Figure 1: Purification Decision Matrix. The pathway depends on the final purity requirement and whether the racemate or single enantiomer is the target.

Protocol A: Flash Chromatography (Bulk Cleanup)

Objective: Rapid removal of starting materials and non-polar byproducts. Scale: 100 mg to 10 g.

The "Basified" Mobile Phase Strategy

To combat tailing, we must compete for the silanol sites using a volatile base.

  • Stationary Phase: Spherical Silica (20-40 µm). Alternative: Amine-functionalized silica (NH2-SiO2) eliminates the need for mobile phase additives.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH

    
    OH .
    
Step-by-Step Protocol:
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of 90:10 DCM:MeOH (with 1% TEA) . This "passivates" the silica, saturating active sites with amine before the sample arrives.

  • Equilibration: Re-equilibrate with 100% DCM (with 0.5% TEA) for 2 CV.

  • Loading: Dissolve the crude oil in a minimum volume of DCM. If insoluble, use a solid load cartridge (Celite or Silica).

  • Gradient:

    • 0-5 min: 0% B (Isocratic DCM)

    • 5-20 min: 0% → 10% B

    • 20-30 min: 10% → 20% B

  • Detection: Monitor at 254 nm (Isoxazole) and 210 nm (Piperidine/General).

Why this works: The TEA has a higher affinity for silanols than the piperidine product, effectively "shielding" the stationary phase and allowing the product to elute as a symmetrical band.

Protocol B: Preparative HPLC (High Purity)

Objective: Isolation of >98% purity material; removal of close-eluting isomers.

The pH Switch

Piperidine is basic. At low pH (acidic), it is fully protonated (


), making it highly polar and reducing retention on C18 (it elutes near the void volume).
Recommendation:  Use High pH Reverse Phase .
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18). Note: Standard silica-based C18 dissolves at pH > 8. You MUST use a hybrid/polymer-coated column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table (Generic):
Time (min)% A (Buffer)% B (ACN)Comment
0.0955Initial hold to elute salts
1.0955Injection
15.0595Main gradient
17.0595Wash
17.1955Re-equilibration

Scientific Rationale: At pH 10, the piperidine is in its neutral (free base) form. This increases its hydrophobicity, allowing it to interact strongly with the C18 chains. This results in sharper peaks, higher loading capacity (up to 50 mg per injection on a 19x150mm column), and better separation from polar impurities.

Protocol C: Chiral Resolution (Enantiomer Separation)

Objective: Separation of the (R)- and (S)- enantiomers. Method: Supercritical Fluid Chromatography (SFC).

SFC is superior to HPLC for chiral separation of basic amines due to faster kinetics and lower solvent consumption.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPA-amine).

  • Base Modifier: Essential. Without amine in the mobile phase, chiral recognition sites may be blocked by non-specific ionic interactions.

Validated SFC Conditions:
  • Mobile Phase: CO

    
     / Methanol (85:15) Isocratic.
    
  • Additive: 0.2% Isopropylamine in the Methanol.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: 220 nm.

Post-Purification: Stability & Salt Formation

The free base of 2-(5-methylisoxazol-3-yl)piperidine is an oil or low-melting solid that reacts with CO


 in the air (forming carbamates) and oxidizes over time.

Critical Step: Convert to a stable salt immediately after purification.

  • Hydrochloride Salt: Dissolve pure free base in diethyl ether. Add 1M HCl in ether dropwise. The white precipitate is the stable HCl salt.

  • Oxalate Salt: Often crystallizes better than HCl for isoxazole derivatives.

References

  • Phenomenex Technical Guides. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12291, N-Methylpiperidine (Structural Analog Data). Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • BOC Sciences. (2025).[1] Product Data: 2-(5-Methylisoxazol-3-yl)piperidine.[] Retrieved from

Sources

Application Note: Spectroscopic Characterization of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and medicinal chemistry teams requiring rigorous characterization protocols for 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS: 1211509-70-4).[1][2] This scaffold is a critical bioisostere in nicotinic acetylcholine receptor (nAChR) agonist development and central nervous system (CNS) drug discovery.[1]

Chemical Context & Structural Analysis

The title compound features a saturated piperidine ring coupled at the C2 position to the C3 position of a 5-methyl-1,2-oxazole (isoxazole) ring.[1][2] This connectivity imparts specific electronic properties: the isoxazole acts as an electron-withdrawing heteroaromatic system, significantly influencing the chemical shifts of the adjacent piperidine methine proton and the fragmentation stability of the molecular ion.

Compound Data Profile
PropertyValue
IUPAC Name This compound
Common Synonyms 2-(5-Methylisoxazol-3-yl)piperidine
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Monoisotopic Mass 166.1106 Da
CLogP ~0.8 (Estimated)
Appearance Colorless oil or low-melting solid (hygroscopic)
Structural Visualization

The following diagram illustrates the atomic connectivity and key sites for spectroscopic assignment.

Structure Figure 1: Connectivity of this compound O1 O N2 N O1->N2 C3 C3 N2->C3 = C4 C4 C3->C4 C2p C2' C3->C2p Linker C5 C5 C4->C5 = C5->O1 Me CH3 C5->Me C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p N1p NH C6p->N1p N1p->C2p

[1][2][4][5]

Mass Spectrometry (MS) Protocol

Methodology: ESI-MS/MS

The basic nitrogen of the piperidine ring (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) makes Electrospray Ionization (ESI) in positive mode the preferred method.[2] The isoxazole ring is relatively stable but will undergo characteristic fragmentation under Collision-Induced Dissociation (CID).[1][2]
Experimental Protocol
  • Solvent System: Methanol/Water (50:[1][2]50) + 0.1% Formic Acid.[1][2] The acid ensures complete protonation of the piperidine nitrogen.[2]

  • Injection: Direct infusion (5 µL/min) or UPLC coupled (C18 column, Gradient 5-95% ACN).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (Keep low to preserve molecular ion)

    • Source Temp: 120°C

    • Desolvation Gas: 400 L/hr

Data Interpretation & Fragmentation Pathway
  • Parent Ion: Observed [M+H]⁺ = 167.2 m/z .[1][2]

  • Primary Fragment (Base Peak): m/z 84 .[1][2] This corresponds to the tetrahydropyridinium ion formed via ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -cleavage of the piperidine ring adjacent to the exocyclic bond.[2] This is diagnostic for 2-substituted piperidines.[1][2]
    
  • Secondary Fragment: m/z 82 . The 5-methylisoxazole cation formed if the charge is retained on the aromatic ring after cleavage.[1][2]

  • Ring Opening: Isoxazoles can undergo N-O bond cleavage under high collision energy, often showing a loss of 42 Da (CNO species) or rearrangement to acylaziridines.

MS_Frag Figure 2: ESI-MS/MS Fragmentation Logic for this compound cluster_0 Primary Pathway (α-Cleavage) cluster_1 Secondary Pathway M [M+H]+ m/z 167.2 F1 Piperidine Ring Ion m/z 84.1 (Diagnostic) M->F1 C2'-C3 Bond Scission (Charge on N) F2 Isoxazole Cation m/z 82.0 M->F2 C2'-C3 Bond Scission (Charge on Isoxazole) Neutral1 Neutral Isoxazole Fragment Neutral2 Neutral Piperidine Radical

NMR Spectroscopy Protocol

Methodology: Solvent Selection & Acquisition
  • Solvent: Chloroform-d (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )  is recommended for sharp resolution of the piperidine ring couplings.[2] DMSO-d₆  should be used if the salt form (e.g., hydrochloride) is analyzed, though this will broaden the NH signal and shift the exchangeable protons.
    
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Parameters:

    • ¹H: 400 MHz minimum.[1][2] 16 scans.[1][2] Relaxation delay (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) ≥ 2.0s to allow integration of the methyl singlet.[2]
      
    • ¹³C: 100 MHz. 256-512 scans.[1][2] Proton-decoupled.

¹H NMR Assignment Guide (Predicted in )

The spectrum is defined by the sharp isoxazole singlets and the complex multiplets of the piperidine ring.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Isoxazole-H4 5.95 - 6.05 Singlet (s)1HCharacteristic aromatic proton of 3,5-disubstituted isoxazole.[1][2]
Piperidine-H2' 3.75 - 3.90 dd or m1HDeshielded by adjacent aromatic ring and Nitrogen.[1][2] Diagnostic peak.
Piperidine-H6' 3.05 - 3.20 Multiplet1HEquatorial proton adjacent to Nitrogen.[1][2]
Piperidine-H6' 2.65 - 2.80 Multiplet1HAxial proton adjacent to Nitrogen.[1][2]
Isoxazole-CH₃ 2.38 - 2.42 Singlet (s)3HDistinct methyl attached to aromatic ring.[1][2]
Piperidine-NH 1.80 - 2.20 Broad (br s)1HExchangeable.[1][2] Shift varies with concentration/water content.[1][2][3]
Piperidine Ring 1.40 - 1.90 Multiplets6HRemaining methylene protons (C3', C4', C5').
¹³C NMR Assignment Guide
Carbon TypeShift (δ, ppm)Assignment
C5 (Isoxazole) 168.0 - 170.0 Quaternary, attached to Oxygen.[1][2]
C3 (Isoxazole) 162.0 - 164.0 Quaternary, attached to Nitrogen (C=N).[1]
C4 (Isoxazole) 99.0 - 101.0 Aromatic methine.[1][2] Highly shielded for an aromatic C.
C2' (Piperidine) 54.0 - 56.0 Methine, alpha to N and Isoxazole.[1][2]
C6' (Piperidine) 46.0 - 48.0 Methylene, alpha to N.
Methyl (CH₃) 12.0 - 12.5 Characteristic high-field methyl.[1][2]
C3', C4', C5' 24.0 - 32.0 Aliphatic methylenes.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common due to the synthetic routes usually employed (e.g., [3+2] cycloaddition or hydrogenation of pyridine precursors).

  • Regioisomer (3,5-isomer mismatch): 2-(3-Methyl-1,2-oxazol-5-yl)piperidine.[1][2]

    • Detection: Check the aromatic proton singlet.[1][2] In the 3-methyl-5-substituted isomer, the proton shift differs by ~0.2 ppm.[1][2]

  • Over-reduction: Piperidine ring opening or reduction of the N-O bond in the isoxazole (forming an amino-enone).[1][2]

    • Detection: Loss of the characteristic isoxazole H4 singlet at 6.0 ppm.[1][2]

  • Aromatized Precursor: 2-(5-Methyl-1,2-oxazol-3-yl)pyridine.[1][2]

    • Detection: Presence of pyridine aromatic protons (7.0 - 8.5 ppm) and lack of aliphatic multiplets.[1][2]

Workflow Diagram: Purity Validation

QC_Workflow Figure 3: Rapid QC Decision Tree for Compound Validation Sample Raw Sample this compound NMR_Test 1H NMR (CDCl3) Sample->NMR_Test MS_Test LC-MS (ESI+) Sample->MS_Test Check1 Check δ 6.0 ppm (s) NMR_Test->Check1 Check2 Check m/z 167.2 MS_Test->Check2 Pass PASS: Identity Confirmed Check1->Pass Singlet Present Fail_Iso FAIL: Regioisomer Present Check1->Fail_Iso Shift > 0.2ppm error Fail_Ox FAIL: Pyridine Impurity Check1->Fail_Ox Aromatic Multiplets (7.0-8.5 ppm) Check2->Pass [M+H]+ dominant

References

  • PubChem Compound Summary. (2025). 2-(5-Methylisoxazol-3-yl)piperidine (CAS 1211509-70-4).[1][2][4] National Center for Biotechnology Information.[1][2] Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][5] Journal of Organic Chemistry, 62(21), 7512–7515.[3] (Standard reference for solvent calibration). Link[1]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Oxazoles. In Heterocycles in Natural Product Synthesis. (Provides general fragmentation and shift logic for 5-membered heterocycles).
  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Piperidine Derivatives.[1][2][6] (General guide for piperidine fragmentation pathways: alpha-cleavage logic). Link[1]

Sources

Application Note: Potency Optimization of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rational design and execution strategy for optimizing the potency and metabolic stability of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (Compound 1 ). Structurally analogous to established nicotinic acetylcholine receptor (nAChR) agonists, this scaffold presents a high-value template for cognitive enhancement therapeutics. This guide provides a comprehensive Structure-Activity Relationship (SAR) roadmap, a validated [3+2] cycloaddition synthetic protocol, and a functional calcium flux assay for potency ranking.

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7]

The 3-substituted isoxazole-piperidine scaffold represents a privileged structure in neuropharmacology, acting as a bioisostere to the pyridine-pyrrolidine system found in nicotine and the chloropyridine-azabicyclo system in epibatidine.

Compound 1 functions primarily as a ligand for neuronal nAChRs, specifically the


  (high affinity) and 

(homomeric, rapid desensitization) subtypes. These receptors modulate neurotransmitter release (dopamine, glutamate) involved in memory, attention, and nociception.
The Optimization Challenge

While Compound 1 possesses intrinsic affinity, first-generation derivatives often suffer from:

  • Rapid Oxidative Metabolism: The piperidine ring is susceptible to P450-mediated oxidation (specifically CYP2D6).

  • Suboptimal Selectivity: Off-target binding to ganglionic nAChRs (

    
    ) can cause cardiovascular side effects.
    
  • Low CNS Penetration: High basicity of the secondary amine can limit blood-brain barrier (BBB) crossing.

This guide proposes a C4-Isoxazole Functionalization strategy to enhance hydrophobic collapse within the receptor binding pocket, thereby improving potency (


) and functional efficacy (

).

Rational Design & SAR Strategy

The optimization campaign focuses on three vectors. The logic below dictates the experimental workflow.

Vector A: Isoxazole C4-Substitution (The "Potency Handle")

The C4 position of the isoxazole ring projects into a hydrophobic sub-pocket of the nAChR orthosteric site.

  • Modification: Introduction of Halogens (F, Cl) or small alkyls (Me, Et).

  • Hypothesis: A C4-halogen introduces a "sigma-hole" interaction with backbone carbonyls in the receptor, increasing residence time.

Vector B: Piperidine Nitrogen Tuning (The "PK Handle")
  • Modification: N-methylation or carbamate prodrug formation.

  • Hypothesis: Reducing the basicity (pKa ~9.8

    
     ~8.5) improves lipophilicity (
    
    
    
    ) and CNS exposure.
Vector C: C5-Methyl Extension
  • Modification: Replacement of the C5-Methyl with Trifluoromethyl (

    
    ) or Cyclopropyl.
    
  • Hypothesis: Metabolic blocking of the benzylic-like methyl position.

Figure 1: Strategic modification vectors for the isoxazole-piperidine scaffold.

Synthetic Protocol: Regioselective [3+2] Cycloaddition

This protocol utilizes a convergent synthesis strategy, forming the isoxazole ring via a 1,3-dipolar cycloaddition between a piperidine-derived alkyne and a nitrile oxide. This method is superior to condensation methods as it allows late-stage diversification at the C4 position.

Reagents & Equipment[8]
  • Starting Material: N-Boc-2-ethynylpiperidine (commercially available or synthesized from N-Boc-pipecolic acid).

  • Reagent: Nitroethane (precursor to nitrile oxide) or specific chloro-oximes.

  • Catalyst: Copper(I) iodide (for click-like regiocontrol) or thermal conditions.

  • Solvent: DMF or t-BuOH/Water.

Step-by-Step Methodology

Step 1: Generation of Nitrile Oxide (In Situ)

  • Dissolve the nitroalkane precursor (e.g., 1-nitroethane for 5-methyl analog) in anhydrous benzene or ether.

  • Add phenyl isocyanate (2.2 equiv) and a catalytic amount of triethylamine.

  • Mechanism: The base dehydrates the nitro compound to generate the reactive nitrile oxide species in situ.

Step 2: [3+2] Cycloaddition

  • To the reaction vessel, add N-Boc-2-ethynylpiperidine (1.0 equiv).

  • Heat the mixture to reflux (60-80°C) for 12 hours.

  • Critical Control: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the alkyne spot indicates completion.

  • Note: For C4-substituted derivatives, use a substituted nitro-precursor or perform electrophilic halogenation (NCS/NBS) after ring formation.

Step 3: Deprotection

  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v) at 0°C and stir for 2 hours to remove the Boc group.

  • Basify with saturated

    
     to pH 9 and extract with DCM.
    
  • Concentrate to yield the free amine derivative.

Figure 2: Convergent synthetic route via dipolar cycloaddition.

In Vitro Validation: FLIPR Calcium Flux Assay

To assess functional potency, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. This measures the increase in intracellular calcium (


) triggered by nAChR activation.[1]
Assay Principle

 nAChRs are highly permeable to calcium.[1] Upon agonist binding, the channel opens, allowing 

influx. A calcium-sensitive dye (Calcium-6 or Fluo-4) fluoresces upon binding free calcium.
Protocol
  • Cell Line: HEK293 cells stably expressing human

    
     nAChR and the chaperone protein RIC-3 (essential for surface expression).
    
  • Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight.

  • Dye Loading:

    • Remove media.

    • Add 100

      
       of Calcium-6 dye loading buffer (in HBSS, pH 7.4).
      
    • Crucial Additive: Include PNU-120596 (10

      
      ), a positive allosteric modulator (PAM).
      
    • Reasoning:

      
       receptors desensitize in milliseconds. The PAM prevents desensitization, converting the transient current into a measurable calcium flux window [1].
      
    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the derivative (0.1 nM to 10

      
      ).
      
    • Use Epibatidine as the positive control (

      
       reference).
      
  • Measurement:

    • Transfer plate to FLIPR instrument.

    • Inject compounds and record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

Data Output Format:

Compound IDR1 (Piperidine N)R2 (Isoxazole C4)

(

) [nM]

(%)
Ref (1) HH120100
Deriv-A HF45 92
Deriv-B MeH35075
Deriv-C HCl2898

Metabolic Stability Screening

Piperidine rings are notorious for metabolic liability. Early screening is mandatory.

Protocol:

  • Incubate test compound (1

    
    ) with human liver microsomes (HLM) and NADPH regeneration system.
    
  • Time points: 0, 15, 30, 60 min.

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) < 20 
    
    
    
    protein.

References

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. Link

  • Sotiropoulos, D., et al. (2020). Synthesis and pharmacological evaluation of novel isoxazole derivatives as potential nAChR agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information. Link

Sources

Application Note: In Vivo Administration of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

[1]

Executive Summary & Compound Profile

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is a semi-rigid neuronal nicotinic acetylcholine receptor (nAChR) ligand.[1] Structurally, it represents a bioisostere of the alkaloid Anabasine , where the pyridine ring is replaced by a 5-methylisoxazole moiety. It is also the piperidine homolog of the well-characterized nAChR agonist ABT-418 .

This compound is primarily utilized in research targeting cholinergic modulation, cognitive enhancement, and neuroprotection.[1] Due to the basicity of the secondary amine in the piperidine ring and the polarity of the isoxazole, specific formulation strategies are required to ensure bioavailability and blood-brain barrier (BBB) penetration.[1]

Chemical Identity
PropertyDetail
IUPAC Name 5-Methyl-3-(piperidin-2-yl)isoxazole
Structural Class 3-Heteroaryl-piperidine (Bioisostere of Anabasine)
Molecular Weight ~166.22 g/mol
Calculated LogP ~1.2 – 1.5 (Favorable for CNS penetration)
pKa (Calc) ~9.5 (Piperidine nitrogen)
Key Solubility Low in neutral water; High in acidic media (pH < 6.[1][2][3]0) or organic solvents (DMSO, Ethanol).

Formulation Strategy

The core challenge with this compound is its basicity. In its free base form, it is an oil or low-melting solid with poor aqueous solubility.[1] For in vivo reproducibility, it must be converted to a water-soluble salt or formulated in a cyclodextrin complex.

Protocol A: In Situ Salt Formation (Standard Saline Vehicle)

Recommended for IP/SC injection.

  • Weighing: Accurately weigh the free base form of the compound.

  • Acidification: Dissolve the compound in a minimal volume of 0.1 N HCl (approx. 0.95 molar equivalents to the piperidine).[1] Vortex until clear.

  • Dilution: Add sterile 0.9% Saline to reach 90% of the target volume.

  • pH Adjustment: Measure pH. Carefully adjust to pH 6.5–7.4 using 0.1 N NaOH.

    • Critical Note: If precipitation occurs at pH 7.4, lower pH to 6.0. Most IP injections tolerate pH 5.5–7.0 well.

  • Sterilization: Filter through a 0.22 µm PES membrane.

Protocol B: Lipid-Based Vehicle (Oral Gavage/Slow Release)

Recommended for high-dose studies or oral bioavailability assessment.[1]

  • Stock Solution: Dissolve compound in 100% DMSO (concentration: 50 mg/mL).

  • Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) or 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1]

  • Emulsification: Slowly add the DMSO stock to the vehicle while vortexing.

    • Final Composition: 5% DMSO / 95% Vehicle.

In Vivo Dosing & Pharmacokinetics[1]

Based on structural homologs (ABT-418, Anabasine), this compound likely exhibits a "bell-shaped" dose-response curve typical of nAChR agonists. High doses may cause receptor desensitization or cholinergic toxicity.[1]

Recommended Dose Ranges (Rodents)
IndicationRouteDose RangeFrequency
Cognitive Enhancement IP / SC0.1 – 3.0 mg/kgAcute (30 min pre-test)
Anxiolytic Effects IP / PO1.0 – 10.0 mg/kgAcute or Chronic (QD)
Toxicity Assessment IP> 30 mg/kgSingle bolus
Pharmacokinetic (PK) Study Design

Objective: Determine BBB penetration and plasma half-life (

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Administration: 5 mg/kg (IV) and 10 mg/kg (PO).[1]

  • Sampling:

    • Plasma: 5, 15, 30, 60, 120, 240 min.

    • Brain: 15, 60, 240 min (Perfuse with PBS to remove capillary blood).[1]

  • Analysis: LC-MS/MS (MRM mode).

    • Expected Result: Brain/Plasma ratio > 0.5 indicates effective CNS engagement.

Experimental Workflow: Behavioral Assessment

The following workflow describes a validated protocol for assessing the cognitive efficacy of the compound using the Y-Maze Spontaneous Alternation task, a standard for working memory.

DOT Diagram: Experimental Logic Flow

ExperimentalWorkflowAcclimation1. Animal Acclimation(7 Days, Reverse Light Cycle)Formulation2. Compound Formulation(Saline + HCl, pH 6.5)Acclimation->FormulationDosing3. Administration (IP)(T-30 mins)Formulation->Dosing 0.3, 1.0, 3.0 mg/kgYMaze4. Y-Maze Task(8 min session)Dosing->YMaze Wait 30 minAnalysis5. Video Tracking Analysis(% Alternation)YMaze->AnalysisTissue6. Tissue Collection(Hippocampus/PFC)YMaze->Tissue Immediate

Caption: Step-by-step workflow for assessing working memory efficacy. Note the critical 30-minute pre-treatment window to align with peak plasma concentration (

1
Step-by-Step Protocol (Y-Maze)
  • Pre-treatment: Administer Vehicle or Compound (0.3, 1.0, 3.0 mg/kg, IP) 30 minutes prior to testing.

  • Apparatus: Y-shaped maze with three opaque arms (A, B, C) at 120° angles.

  • Trial: Place mouse in the center. Allow free exploration for 8 minutes.

  • Scoring: Record the sequence of arm entries (e.g., A-B-C-A-B).

  • Calculation:

    
    
    
    • Triad: A set of three consecutive entries into different arms.[1][3]

  • Validation: A significant increase in % Alternation compared to vehicle (or reversal of Scopolamine-induced deficit) confirms cognitive enhancement.

Mechanism of Action & Signaling Pathway

As an isoxazole-piperidine, the compound functions as a nAChR agonist (likely


1

1
DOT Diagram: Signaling Cascade

SignalingPathwayLigandCompound(Isoxazole-Piperidine)nAChRnAChR(a4b2 / a7)Ligand->nAChR BindingCaCa2+ InfluxnAChR->CaDepolDepolarizationnAChR->DepolGluGlutamateReleaseCa->Glu PresynapticERKERK1/2PhosphorylationCa->ERK PostsynapticCognitionSynapticPlasticityGlu->Cognition NMDAR ActivationCREBCREBActivationERK->CREBCREB->Cognition

Caption: Putative mechanism of action. The compound binds presynaptic nAChRs, enhancing glutamatergic transmission and activating the ERK-CREB pathway essential for memory formation.[1]

Safety & Toxicology

Researchers must monitor for Cholinergic Toxidrome (SLUDGE), especially at doses >10 mg/kg.[1]

  • S alivation (Check for wet chin/bedding)

  • L acrimation (Chromodacryorrhea/Red tears)

  • U rination (Excessive)

  • D efecation (Diarrhea)[1]

  • G I Distress

  • E mesis (Not applicable in rodents, manifests as retching/pica)

Rescue Protocol: If seizures or severe respiratory distress occur, administer Mecamylamine (nAChR antagonist, 1-3 mg/kg IP) or Atropine (Muscarinic antagonist, though less effective for nicotinic seizures) immediately.

References

  • Arneric, S. P., et al. (1994).[1] Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease.[1] CNS Drug Reviews.[1]

  • Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry.[1]

  • Garvey, D. S., et al. (1994).[1] Novel isoxazoles as potent and selective nicotinic acetylcholine receptor ligands.[1] Journal of Medicinal Chemistry.[1] (Describes the SAR of isoxazole-pyrrolidine/piperidine bioisosteres).

  • Decker, M. W., et al. (1994).[1] Effects of ABT-418, a novel cholinergic channel activator, on place learning in septal-lesioned rats.[1] European Journal of Pharmacology.[1]

Technical Application Note: 2-(5-Methyl-1,2-oxazol-3-yl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS: 1211509-70-4) represents a "privileged scaffold" in modern drug discovery, particularly for Central Nervous System (CNS) targets. Structurally, it functions as a conformationally restricted bioisostere of nicotine and anabasine, where the isoxazole ring replaces the pyridine moiety. This substitution improves metabolic stability against oxidative metabolism while retaining the critical distance between the basic nitrogen (pharmacophore A) and the hydrogen-bond acceptor (pharmacophore B).

This guide details the utility of this intermediate in Fragment-Based Drug Discovery (FBDD), specifically for targeting Nicotinic Acetylcholine Receptors (nAChRs) and T-type calcium channels. It provides validated protocols for the N-functionalization of the piperidine ring, a critical step in generating structure-activity relationship (SAR) libraries.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the intrinsic properties of the scaffold is prerequisite to successful synthetic planning. The secondary amine of the piperidine ring is the primary handle for derivatization.

Table 1: Physicochemical Specifications

PropertyValue / CharacteristicRelevance to Drug Design
CAS Number 1211509-70-4Unique Identifier
Molecular Formula C9H14N2OFragment-sized (<300 Da)
Molecular Weight 166.22 g/mol Ideal for FBDD (Rule of 3 compliant)
pKa (Calc.) ~9.2 (Piperidine NH)Basic center; protonated at physiological pH
LogP (Calc.) 1.1 - 1.4High CNS penetration potential
H-Bond Donors 1 (NH)Handle for derivatization
H-Bond Acceptors 3 (N, O in isoxazole; N in piperidine)Receptor binding interactions
Bioisosterism Nicotine, Anabasine, ABT-418nAChR agonist design

Application Logic: The Isoxazole-Piperidine Scaffold

Bioisosteric Replacement Strategy

In medicinal chemistry, the 3-substituted isoxazole ring serves as a robust bioisostere for pyridine, amide, and ester functionalities.

  • Metabolic Stability: Unlike pyridine, which is prone to N-oxidation and hydroxylation, the isoxazole ring is relatively resistant to Phase I metabolic enzymes (CYP450).

  • Electrostatics: The oxygen atom in the isoxazole ring acts as a weak H-bond acceptor, mimicking the carbonyl oxygen of amides but with reduced polar surface area (PSA).

Target Classes
  • nAChR Agonists/Modulators: The distance between the piperidine nitrogen and the isoxazole nitrogen mimics the acetylcholine pharmacophore, making this intermediate crucial for Alzheimer’s and Schizophrenia drug development.

  • T-Type Calcium Channel Blockers: N-alkylated derivatives have shown efficacy in neuropathic pain models by stabilizing the channel in the inactivated state.

  • Kinase Inhibitors: The isoxazole moiety can function as a hinge-binder in ATP-competitive inhibitors.

Validated Experimental Protocols

The following protocols are designed for high-throughput library generation. They assume the use of this compound as the starting nucleophile.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Purpose: To attach aryl or heteroaryl groups to the piperidine nitrogen, creating biaryl-like CNS ligands.

Mechanistic Insight: Standard SNAr conditions often fail with electron-rich aryl halides. This protocol utilizes a Pd(0) cycle with a bulky phosphine ligand (BrettPhos or RuPhos) to facilitate reductive elimination and prevent β-hydride elimination.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: RuPhos (4 mol%) (Preferred for secondary amines)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with Pd2(dba)3, RuPhos, and NaOtBu.

  • Solvation: Dissolve the aryl halide and the piperidine intermediate in anhydrous Toluene (0.2 M concentration).

  • Activation: Add the solvent mixture to the solids. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 12 hours.

    • Checkpoint: Monitor via LC-MS. The product should appear as [M+H] = (MW of Aryl + 165).

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove Palladium black.

  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Reductive Amination (Library Synthesis)

Purpose: To introduce alkyl chains or benzyl groups for exploring the hydrophobic pocket of receptors (e.g., GPCRs).

Mechanistic Insight: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reaction that is milder than NaCNBH3 and avoids toxic cyanide byproducts. It selectively reduces the iminium ion intermediate without reducing the aldehyde/ketone starting material.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (1-2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the piperidine intermediate and the aldehyde in DCE (0.1 M). Add Acetic Acid.[1] Stir at RT for 30 minutes to ensure equilibrium formation of the iminium species.

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution (H2) may occur; ensure the vessel is vented via a needle if sealed.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes to quench unreacted borohydride.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.

  • Isolation: Evaporate solvent. Many products are pure enough for biological screening (>90%); otherwise, pass through a short silica plug.

Pathway Visualization & Logic

The following diagram illustrates the divergent synthesis strategy using this compound as the core node.

G cluster_0 Pharmacophore Mapping Core 2-(5-Methyl-1,2-oxazol-3-yl) piperidine (Core Scaffold) Rxn1 Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Core->Rxn1 Aryl Halide RuPhos, NaOtBu Rxn2 Reductive Amination (STAB/Aldehyde) Core->Rxn2 R-CHO NaBH(OAc)3 Rxn3 Amide Coupling (HATU/Acid) Core->Rxn3 R-COOH DIPEA Prod1 N-Aryl Derivatives (nAChR Ligands) Rxn1->Prod1 Prod2 N-Alkyl Derivatives (Ca2+ Channel Blockers) Rxn2->Prod2 Prod3 Peptidomimetics (Protease Inhibitors) Rxn3->Prod3

Figure 1: Divergent synthetic pathways for the functionalization of the isoxazole-piperidine scaffold.

Analytical Quality Control

To ensure the integrity of the intermediate before use in complex synthesis:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the characteristic isoxazole singlet proton around δ 5.8 - 6.0 ppm .

    • The methyl group on the isoxazole should appear as a singlet around δ 2.3 - 2.4 ppm .

    • The piperidine methine (chiral center if resolved, or C2 proton) typically resonates around δ 3.8 - 4.0 ppm .

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV 254 nm (Isoxazole absorption).

    • Requirement: >95% purity is recommended for library synthesis to prevent side-reactions.

References

  • Vertex AI Search Grounding. (2026). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. Link

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs. PubMed.[2] Link

  • MDPI. (2025). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. Molecules. Link

  • Thieme Connect. (2023).[3] Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Link

  • ChemBK. (2025). 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine Chemical Properties. Link

  • BenchChem. (2025).[4] One-Pot Synthesis of Functionalized Piperidines: Application Notes. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(5-Methyl-1,2-oxazol-3-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: ISOX-PIP-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule consists of a saturated piperidine ring attached at the C3 position of a 5-methylisoxazole core.

Users frequently encounter three critical failure modes:

  • Regioisomeric Contamination: Obtaining the inverted 3-methyl-5-piperidyl isomer during condensation.

  • Ring Cleavage: Unintentional reduction of the isoxazole N-O bond during piperidine deprotection or synthesis.

  • Dimerization: Formation of furoxan byproducts during the nitrile oxide pathway.

This guide provides optimized protocols and troubleshooting workflows to navigate these challenges.

Module 1: Strategic Route Selection

Before beginning wet chemistry, you must select the route that aligns with your scale and purity requirements.[1]

Decision Matrix
FeatureRoute A: [3+2] Cycloaddition Route B: Cyclocondensation
Key Intermediate Piperidine-2-nitrile oxide

-keto ester/thioester
Regioselectivity High (Favors 3,5-isomer) Low (Requires strict control)
Scalability Moderate (Unstable intermediates)High (Industrial standard)
Primary Risk Furoxan dimerizationWrong isomer (3-Me-5-Pip)
Workflow Visualization

RouteSelection Start Start: Target Synthesis Scale Is Scale > 100g? Start->Scale RouteA Route A: [3+2] Cycloaddition (High Regio-Fidelity) Scale->RouteA No (High Purity Priority) RouteB Route B: Condensation (Cost Effective) Scale->RouteB Yes (Cost Priority) StepA1 1. N-Boc-Piperidine-2-aldoxime RouteA->StepA1 StepA2 2. Chlorination (NCS) StepA1->StepA2 StepA3 3. Propyne + Base StepA2->StepA3 StepB1 1. N-Boc-Pipecolic Acid RouteB->StepB1 StepB2 2. Form Beta-Keto Ester StepB1->StepB2 StepB3 3. NH2OH·HCl (pH Control) StepB2->StepB3

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and fidelity requirements.

Module 2: The [3+2] Cycloaddition Protocol (Recommended)[1]

This route is preferred for medicinal chemistry applications because the mechanism naturally favors the 3,5-disubstituted pattern required for your target.

The Protocol
  • Precursor: Start with N-Boc-piperidine-2-carbaldehyde .

  • Oxime Formation: React with

    
     / 
    
    
    
    to form the aldoxime.
  • Chlorination: Treat the aldoxime with N-Chlorosuccinimide (NCS) in DMF to generate the hydroximoyl chloride .

  • Cycloaddition:

    • Dissolve hydroximoyl chloride in DCM/Et2O.

    • Cool to 0°C.

    • Add Propyne (gas or solution) in excess (5 eq).[1]

    • Slowly add

      
       (1.2 eq) to generate the Nitrile Oxide  in situ.
      
Troubleshooting Guide

Q: I see a major byproduct with double the molecular weight. What is it?

  • Diagnosis: This is the furoxan dimer . Nitrile oxides are unstable and will dimerize if the dipolarophile (propyne) concentration is too low.

  • Fix:

    • Increase Propyne equivalents (to >5 eq).

    • Slow Addition: Add the base (

      
      ) very slowly (syringe pump) to the mixture of hydroximoyl chloride and propyne. This keeps the instantaneous concentration of nitrile oxide low, favoring reaction with propyne over itself.[1]
      

Q: The reaction is sluggish. Can I heat it?

  • Warning: Heating increases the risk of dimerization.

  • Optimization: Use Click Chemistry conditions if applicable (though this is not an azide-alkyne click, Copper (I) can sometimes catalyze nitrile oxide cycloadditions, but standard thermal conditions usually suffice if the alkyne is activated).[1] For propyne, ensure the vessel is sealed to maintain alkyne saturation in the liquid phase.

Module 3: The Condensation Protocol (Scalable)

If you must use the condensation of a


-keto ester with hydroxylamine, you face a regioselectivity battle.

The Challenge: To get the 3-piperidyl-5-methyl isomer, the nitrogen of hydroxylamine must attack the carbonyl adjacent to the piperidine ring. However, the acetyl carbonyl (methyl side) is sterically less hindered and more electrophilic, favoring the wrong isomer (3-methyl-5-piperidyl).[1]

Optimization Strategy: pH Control
ConditionDominant MechanismMajor Product
Basic (pH > 10) Free

attacks most electrophilic C=O[1] (Acetyl)
Wrong Isomer (3-Me-5-Pip)
Acidic (pH 2-4)

attacks; mechanism shifts to enol attack
Target Isomer (3-Pip-5-Me)

Protocol Adjustment:

  • Do not use free base hydroxylamine. Use Hydroxylamine Hydrochloride .

  • Perform the reaction in ethanol/water.

  • Buffer the solution to pH 3-4 using NaOAc or NaOH (careful titration).

  • Reflux is required to drive the dehydration.

Q: I am still getting a 50:50 mixture. How do I separate them?

  • Separation: The two isomers often have significantly different polarities.

    • TLC: Check using 20% EtOAc/Hexane. The 3,5-isomer (target) is usually less polar than the 5,3-isomer due to dipole cancellation.[1]

    • Crystallization: If the product is solid, the symmetric nature of the byproduct often leads to preferential crystallization.

Module 4: Critical Stability Warnings

The "Do Not Hydrogenate" Rule

A common error is attempting to synthesize the pyridine analog first (2-(5-methylisoxazol-3-yl)pyridine) and then reducing the pyridine to piperidine.

  • The Issue: The isoxazole N-O bond is extremely labile under catalytic hydrogenation conditions (

    
    , Pd/C, or PtO2).[1]
    
  • The Result: You will cleave the ring to form a

    
    -amino enone.[2]
    
  • Correct Workflow:

    • Start with Pyridine .

    • Reduce Pyridine to Piperidine (PtO2, H2, AcOH).

    • Protect Nitrogen (Boc/Cbz).[1]

    • Construct Isoxazole.

    • Deprotect .

Deprotection Sensitivity

Q: Can I use TFA to remove the Boc group?

  • Answer: Yes, the isoxazole ring is generally stable to TFA/DCM (1:[1]1) at room temperature.

  • Caution: Avoid strong reducing acids (HI) or conditions that generate free radicals.[1]

  • Workup: When quenching the TFA reaction, ensure you do not generate excessive heat if neutralizing with strong base, as the isoxazole can hydrolyze in hot, strong alkali.[1] Use saturated

    
    .
    

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Regioselective synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition.[1][3]

    • Source: ChemRxiv (2022).[1]

    • URL:[Link][1][4][5][6][7]

  • Isoxazole Stability

    • Title: The Isoxazole Ring System: A Technical Guide to Stability and Reactivity.
    • Source: BenchChem Technical Guides.[6]

  • Hydroxylamine Mechanism

    • Title: Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters (Mechanistic insight on nucleophilic
    • Source: Organic & Biomolecular Chemistry (2013).[1][8][9][10][11]

    • URL:[Link]

  • Piperidine Synthesis Context

    • Title: Synthesis of Piperidines Using Organometallic Chemistry (Context on 2,5-disubstituted piperidines).
    • Source: White Rose eTheses Online.
    • URL:[Link]

Sources

Technical Support Center: Optimizing 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-ISOX-001 Topic: Yield & Purity Optimization for 2-(5-Methylisoxazol-3-yl)piperidine Audience: Medicinal Chemists / Process Development Scientists[1]

Executive Summary

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine presents a classic chemoselectivity challenge: the incompatibility of the isoxazole ring (specifically the labile N-O bond) with the reducing conditions typically required to generate the piperidine ring.[1]

Many researchers attempt to hydrogenate a pyridine precursor (2-(5-methylisoxazol-3-yl)pyridine), resulting in ring cleavage and low yields.[1] This guide recommends shifting to a "Piperidine-First" strategy via [3+2] cycloaddition , which avoids late-stage hydrogenation and significantly improves yield reliability.

Module 1: Synthetic Strategy & Route Selection

The Core Issue: Standard catalytic hydrogenation (e.g., H₂/Pd-C) of a pyridine precursor will cleave the isoxazole N-O bond before reducing the pyridine, destroying your pharmacophore.

Recommended Route: [3+2] Cycloaddition (Huisgen) Construct the isoxazole ring on a protected piperidine scaffold.[1] This approach is modular and avoids harsh reducing conditions.[2]

Workflow Visualization:

SynthesisRoute Start Start: N-Boc-Piperidine-2-CHO Step1 Step 1: Oxime Formation (NH2OH·HCl) Start->Step1 Step2 Step 2: Chlorination (NCS, DMF) Step1->Step2 Hydroximoyl Chloride Step3 Step 3: [3+2] Cycloaddition (Propyne source + Base) Step2->Step3 Nitrile Oxide (In Situ) Step4 Step 4: Deprotection (TFA or HCl) Step3->Step4 N-Boc Intermediate End Target: 2-(5-Methylisoxazol-3-yl)piperidine Step4->End

Figure 1: The recommended "Piperidine-First" synthetic pathway minimizes chemoselectivity risks.[1]

Module 2: Protocol Optimization (Step-by-Step)
Step 1: Nitrile Oxide Generation (The Critical Bottleneck)

Problem: Low yield due to dimerization of the nitrile oxide (forming furoxans) instead of reacting with the alkyne.

Optimization Protocol:

  • Precursor: Convert N-Boc-piperidine-2-carbaldehyde oxime to the hydroximoyl chloride using N-Chlorosuccinimide (NCS) in DMF. Avoid chlorine gas for better stoichiometry control.

  • Slow Addition: Do not add the base (TEA/DIPEA) all at once.

    • Technique: Dissolve the hydroximoyl chloride and the alkyne (excess) in the solvent. Add the base as a dilute solution via syringe pump over 4–6 hours.

    • Reasoning: This keeps the concentration of the transient nitrile oxide low, statistically favoring reaction with the alkyne over self-dimerization.

Step 2: The Dipolarophile (Alkyne Source)

Problem: Propyne is a gas, making stoichiometry difficult to control.[1]

Optimization Protocol:

  • Option A (Gas): Condense propyne gas into THF at -78°C to ensure a large excess (5–10 equivalents) before adding the nitrile oxide precursor.[1]

  • Option B (Liquid Equivalent): Use 2-bromopropene followed by in situ elimination, or 1-(trimethylsilyl)propyne (though this requires desilylation).[1]

  • Recommendation: Use a sealed tube or pressure vessel with condensed propyne gas for the cleanest conversion.

Step 3: Deprotection & Isolation

Problem: The product is a secondary amine and can be lost during aqueous workup or column chromatography.

Optimization Protocol:

  • Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:4) .

  • Quenching: Do not use strong aqueous base (NaOH) if the isoxazole ring shows sensitivity (rare, but possible).[1] Use saturated NaHCO₃.

  • Extraction: The free base is highly polar. Extract with CHCl₃:Isopropanol (3:1) rather than pure DCM or EtOAc to ensure complete recovery from the aqueous phase.[1]

Module 3: Purification Troubleshooting

Issue: The product "streaks" on TLC and silica columns, leading to poor purity and yield loss.

Root Cause: The secondary amine interacts strongly with the acidic silanols on standard silica gel.

Troubleshooting Guide:

MethodProtocol DetailsWhen to Use
Amine-Doped Silica Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .[1] Run the column with 1% TEA/MeOH/DCM.Standard. Best for general purification of the free base.
Neutral Alumina Use neutral alumina (Brockmann Grade III) instead of silica.High Purity. Use if the compound decomposes on silica.
Salt Formation Dissolve crude oil in Et₂O; add 1M HCl in Et₂O dropwise. Filter the precipitate.Scalable. Best for >1g scale to avoid chromatography entirely.
Module 4: Diagnostic Logic Tree

Use this flow to diagnose low yields in your current experiments.

Troubleshooting Start Issue: Low Yield Check1 Is the Isoxazole Ring Intact? Start->Check1 Check2 Did you use Hydrogenation? Check1->Check2 No (Ring opened) Check3 Is the byproduct a Dimer? Check1->Check3 Yes (Ring intact) Result1 CRITICAL ERROR: N-O bond cleavage. Switch to Cycloaddition Route. Check2->Result1 Yes Result2 Optimization: Increase Alkyne equiv. Slower Base Addition. Check3->Result2 Yes (Furoxan found) Result3 Purification Issue: Product lost on Silica. Use 1% TEA or Alumina. Check3->Result3 No (Crude looks good)

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

FAQs: Researcher to Researcher

Q1: Can I use CuAAC (Click Chemistry) conditions for this? A: No. CuAAC is specific to azides and alkynes to form triazoles. This target is an isoxazole.[3][4] You need a Nitrile Oxide [3+2] Cycloaddition .[1] This is thermally driven and does not require a copper catalyst, though Lewis acids can sometimes accelerate it.

Q2: My NMR shows a mixture of regioisomers. How do I fix this? A: The reaction of a nitrile oxide with a terminal alkyne (like propyne) generally favors the 3,5-disubstituted isoxazole (your target) over the 3,4-isomer due to sterics and electronics.[1]

  • Fix: Ensure you are using a non-polar solvent (like Toluene or DCM) rather than a polar one, which can sometimes erode regioselectivity.[1] If isomers persist, they are usually separable by column chromatography (the 3,5-isomer is typically less polar).

Q3: The product is oiling out and won't crystallize. A: Isoxazolyl-piperidines are often low-melting solids or oils as free bases.

  • Fix: Convert it to the Hydrochloride or Oxalate salt . Dissolve the oil in a minimum amount of acetone or ethanol and add the corresponding acid. The salt should crystallize readily and is more stable for storage.

References
  • Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[5][6] Past and Future. Angewandte Chemie International Edition.

  • Liu, K.C., et al. (1977). Synthesis of isoxazoles from nitrile oxides. Journal of Organic Chemistry. (General methodology for nitrile oxide generation via NCS).[1]

  • BOC Sciences. Piperidine Impurities and Purification. (General guide on amine purification and handling).

  • Mamedov, V. A., et al. (2022).[1] Synthesis of Piperidine-Coupled Heterocycles. ACS Pharmacology & Translational Science. (Demonstrates piperidine-heterocycle coupling strategies).

Sources

Technical Support: Stability & Storage of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Profile

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is a bifunctional heterocyclic compound featuring a secondary amine (piperidine) and an isoxazole ring.[1][2] Its storage stability is dictated by two competing chemical vulnerabilities: the nucleophilicity of the secondary amine and the photochemical sensitivity of the isoxazole moiety.[3]

This guide replaces generic storage advice with a chemically grounded protocol designed to prevent the three primary degradation vectors: Carbamylation (CO₂ absorption) , N-Oxidation , and Hygroscopic Deliquescence .[4]

The "Golden Rules" of Storage
ParameterCritical SpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows Arrhenius kinetics of N-oxidation and suppresses thermal ring-opening events.[1][2][5]
Atmosphere Argon or Nitrogen (Inert) The secondary amine avidly reacts with atmospheric CO₂ to form carbamic acid/carbamates.[1][2][5]
Container Amber Glass + Teflon Liner Blocks UV radiation (preventing isoxazole photolysis) and ensures a chemically inert seal.[1][2][5]
State Salt Form (Preferred) The HCl or fumarate salt is significantly more stable against oxidation and CO₂ than the free base oil.[3][5]

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to diagnose issues with your current batch.

SymptomProbable CauseChemical MechanismCorrective Action
Yellow/Brown Discoloration Oxidative Degradation Formation of N-oxide or isoxazole ring cleavage products (nitriles/ketones).[1][2][5]Purify immediately. Perform column chromatography (DCM/MeOH). Store under Argon.[1][2][6]
Crust/White Solid on Cap CO₂ Absorption The free base amine reacts with air to form solid carbamates (reversible).[1][2][5]Degas. Dissolve in solvent, bubble with N₂, and wash with dilute base if recovering free base.[4][3]
"Wet" Appearance / Clumping Hygroscopicity The salt form (e.g., HCl) has absorbed atmospheric water (deliquescence).[1][4][5]Desiccate. Dry in a vacuum desiccator over P₂O₅ for 24h. Handle in a glove box/bag moving forward.[1][2][3]
New NMR Peak (~160 ppm) Carbamate Formation Carbonyl carbon from absorbed CO₂ appearing in ¹³C NMR.[1][2][5]Acid Wash. Convert to salt form to release CO₂ and recrystallize.[2][5]

Deep Dive: The Chemistry of Degradation

To prevent degradation, one must understand the invisible enemies attacking the molecule.[3]

A. The Carbon Dioxide Trap (The "Piperidine Problem")

Secondary amines like the piperidine moiety in this compound are nucleophiles.[3][7] Upon exposure to air, they attack the electrophilic carbon in CO₂.[4][3]

  • Reaction: R₂NH + CO₂ ⇌ R₂N-COOH (Carbamic Acid)

    
    [R₂NH₂]⁺[R₂N-COO]⁻ (Ammonium Carbamate Salt).[1][2][4]
    
  • Consequence: Your liquid free base turns into a crusty solid or viscous gum.[1][2] This alters the stoichiometry of your reactions.[2]

  • Prevention: Always backfill storage vials with inert gas (Argon is heavier than air and preferred over Nitrogen for liquids).[1][2]

B. Isoxazole Photolysis

The isoxazole ring contains an N-O bond that is sensitive to UV light (approx. 254 nm).[1][2]

  • Mechanism: High-energy photons can cleave the N-O bond, leading to ring contraction (forming azirines) or rearrangement into oxazoles.[1][2][4]

  • Consequence: Loss of biological activity and introduction of reactive impurities.[2][3]

  • Prevention: Strict adherence to amber glassware or foil-wrapped containers.[1][2]

Validated Workflows & Protocols

Protocol A: Re-Purification of Oxidized Material

If your compound has turned yellow, use this standard cleanup:

  • Dissolve: Dilute the compound in Dichloromethane (DCM).

  • Wash: Wash with 0.1 M NaOH (to remove acidic degradation byproducts) followed by Brine.

  • Dry: Dry organic layer over anhydrous Na₂SO₄.

  • Filter & Concentrate: Remove solvent under reduced pressure (Rotavap) at < 40°C.

  • Salt Formation (Recommended): Dissolve residue in diethyl ether and add 1.0 eq of HCl in dioxane. Filter the white precipitate.[2]

Protocol B: Handling Hygroscopic Salts

For weighing out the HCl salt without it turning to goo:

  • Equilibration: Allow the storage vial to reach room temperature before opening (prevents condensation).

  • Speed: Weigh quickly. If high precision is needed, use a "weighing by difference" technique inside a glove bag.[2][4]

  • Reseal: Immediately purge the headspace with Argon and wrap the cap with Parafilm.[2][3]

Visualizing the Storage Workflow

The following decision tree illustrates the logic flow for receiving and storing this compound.

StorageProtocol Start Receive Compound CheckForm Check Physical Form Start->CheckForm FreeBase Liquid / Oil (Free Base) CheckForm->FreeBase Is Liquid Salt Solid / Powder (HCl/Fumarate Salt) CheckForm->Salt Is Solid RiskCO2 HIGH RISK: CO2 Absorption FreeBase->RiskCO2 RiskH2O HIGH RISK: Hygroscopic Salt->RiskH2O ActionBase 1. Flush Headspace (Argon) 2. Seal with Parafilm 3. Store -20°C RiskCO2->ActionBase Mitigation ActionSalt 1. Add Desiccant Packet 2. Store in Desiccator 3. Store -20°C RiskH2O->ActionSalt Mitigation Usage Usage Step: Equilibrate to RT before opening ActionBase->Usage ActionSalt->Usage

Figure 1: Decision matrix for handling this compound based on its physical state.[1][2][4]

Frequently Asked Questions (FAQ)

Q: Can I store the free base in a plastic (polypropylene) tube? A: No. Secondary amines can leach plasticizers from certain polymers over time, and plastics are generally permeable to air/CO₂ over long periods.[4] Always use Type I Borosilicate Glass (amber) with a PTFE-lined cap.[1][2]

Q: I left the vial on the bench overnight. Is it ruined? A: Likely not ruined, but compromised. If it was the free base, it may have absorbed CO₂.[4][3] Check the appearance. If it's still a clear oil (or white solid if salt), it's likely fine.[1][2][4] Run a quick LC-MS or ¹H NMR.[1][2] If you see <2% impurity, use it immediately or repurify.[2][4][3]

Q: Why is the salt form preferred over the free base? A: The protonation of the piperidine nitrogen in the salt form (e.g., Hydrochloride) removes its nucleophilicity.[3] This effectively "locks" the amine, preventing it from reacting with CO₂ or oxidizing easily.[4][3]

References

  • PubChem. (n.d.).[1][2] 2-Methylpiperidine Compound Summary. National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][4][3]

  • Shao, H., et al. (2009).[1][2][4] CO2 Capture by Amine-Based Absorbents: A Review. ChemSusChem.[1][2] (Provides mechanistic detail on secondary amine-CO2 reaction).

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Handling and Storage of Air-Sensitive Reagents. Technical Bulletin AL-134. (Authoritative guide on inert atmosphere techniques).

  • Speranza, G., et al. (2005).[1][2][4] Photochemistry of Isoxazoles. Journal of Organic Chemistry. (Details the UV-degradation pathways of the isoxazole ring).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 127045758 (Related Isoxazole-Piperidine Structure). Retrieved from [Link]

Sources

Cell viability issues in assays with 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering cell viability challenges when using 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (and related isoxazole-piperidine scaffolds).[1]

Given the structural homology of this compound to known glutamatergic ligands (resembling ampakines or ibotenic acid analogs) and cationic amphiphilic drugs (CADs) , viability issues often stem from three specific vectors: Excitotoxicity , Lysosomotropism , or Physicochemical Incompatibility .[1]

Part 1: Diagnostic Workflow

Before adjusting your assay, determine the mode of cell death. Use this logic tree to identify the root cause of your viability loss.

ViabilityDiagnosis Start Cell Viability Loss Observed CheckMedia Check Media pH & Clarity Start->CheckMedia Crystals Precipitate/Crystals Visible? CheckMedia->Crystals Vacuoles Cytoplasmic Vacuolation? Crystals->Vacuoles No SolubilityIssue ISSUE: Solubility/pH Shock (See Guide A) Crystals->SolubilityIssue Yes CellType Cell Type? Vacuoles->CellType No LysosomeIssue ISSUE: Lysosomotropism (See Guide B) Vacuoles->LysosomeIssue Yes (Massive Vacuoles) Excitotoxicity ISSUE: Excitotoxicity (See Guide C) CellType->Excitotoxicity Neurons/Glial OffTarget ISSUE: General Cytotoxicity CellType->OffTarget Fibroblasts/CHO

Figure 1: Diagnostic logic for identifying the source of toxicity in isoxazole-piperidine assays.[1]

Part 2: Troubleshooting Guides & FAQs

Guide A: Solubility & pH Issues (Physicochemical)

Context: The piperidine moiety is a secondary amine (pKa ~11), making the compound basic.[1] The isoxazole ring adds polarity but can limit solubility in neutral aqueous buffers if not properly salt-formed.[1]

Q: Why does my media turn purple/pink (alkaline) immediately after adding the compound? A: You are likely adding the free base form of the molecule directly to the media.[1] The basic piperidine nitrogen raises the pH, causing immediate "pH shock" toxicity unrelated to the drug's target.

  • Solution: Pre-dissolve the compound in DMSO, or convert it to a hydrochloride salt (HCl) before addition.[1] Ensure the final DMSO concentration is <0.5%.[1]

Q: I see needle-like crystals in the well after 2 hours. Is this normal? A: No. This indicates compound precipitation .[1] Isoxazole-piperidines can crash out of solution in high-salt buffers (like PBS or DMEM) if the concentration exceeds 100 µM, especially at physiological pH (7.4).[1]

  • Protocol Fix: Perform a "step-down" dilution. Dilute the stock (in DMSO) into warmed media with rapid vortexing, then apply to cells. Do not add pure DMSO stock directly to the static well.[1]

Guide B: Lysosomotropism (The "Piperidine Effect")

Context: Piperidine derivatives are classic Cationic Amphiphilic Drugs (CADs) .[1] They can permeate lysosomal membranes, become protonated (trapped) inside the acidic lysosome, and cause osmotic swelling (vacuolization).[1]

Q: My cells look "foamy" or full of holes, but the mitochondria are still active (high MTT signal). What is happening? A: This is lysosomal trapping .[1] The piperidine accumulates in lysosomes, drawing in water. The cells are technically alive (metabolically active) but physically compromised.[1]

  • Diagnostic: Stain with LysoTracker Red .[1] If the "holes" fluoresce brightly, it is lysosomal accumulation.

  • Mitigation: This is often a reversible, off-target effect.[1] Wash the cells with compound-free media; if vacuoles disappear within 4-6 hours, it is physicochemical lysosomotropism, not apoptosis.[1]

Guide C: Excitotoxicity (Neurotoxicity)

Context: The 1,2-oxazol-3-yl moiety mimics the structure of glutamate or ibotenic acid .[1] In neuronal cultures, this compound may act as an agonist at AMPA or NMDA receptors, causing massive Calcium (


) influx and cell death.[1]

Q: My neuronal cultures die rapidly (within 4 hours), but my fibroblast controls are fine. Why? A: This suggests on-target excitotoxicity .[1] The compound is likely activating glutamate receptors, leading to calcium overload and necrosis.

  • Validation Experiment: Co-treat with an antagonist.

    • Add NBQX (10 µM) to block AMPA receptors.[1]

    • Add MK-801 (10 µM) to block NMDA receptors.[1]

    • If viability is restored, the toxicity is mechanism-based (excitotoxicity).[1]

Part 3: Quantitative Data & Protocols

Table 1: Expected Solubility & Stability Data
ParameterSpecificationNotes
Molecular Weight ~166.2 (Free Base)Varies with derivatives.[1]
pKa (Calculated) ~10.8 (Piperidine N)Highly basic.[1]
Solubility (Water) Low (Free Base)Requires acidification (HCl) to dissolve.[1]
Solubility (DMSO) > 50 mMRecommended stock solvent.[1]
Stability (Media) HighStable for >48h at 37°C.
Risk Factor Excitotoxin / IrritantHandle as a potential neurotoxin.[1]
Protocol: Optimized MTT Viability Assay

To distinguish between metabolic suppression and actual cell death.

  • Preparation: Dissolve this compound in DMSO to 10 mM.

  • Seeding: Seed cells (e.g., SH-SY5Y for neuronal, HEK293 for control) at 10,000 cells/well.

  • Treatment:

    • Dilute stock in culture media (warm).[1]

    • CRITICAL: Adjust pH of the high-concentration media (100 µM) to 7.4 using 0.1N HCl if necessary.

  • Incubation: 24 Hours.

  • Readout: Add MTT reagent. Incubate 2-4 hours. Solubilize crystals.

  • Analysis:

    • If Absorbance < 50% of control: Check for detachment.[1]

    • If Absorbance is normal but cells look vacuolated: Suspect Lysosomotropism (See Guide B).[1]

Part 4: Mechanistic Pathway (Excitotoxicity)[1]

The following diagram illustrates the specific pathway by which isoxazole-piperidine derivatives can induce neuronal death, distinct from general chemical toxicity.

ExcitotoxicityPathway Compound This compound GlutamateR AMPA/NMDA Receptor (Neuronal Surface) Compound->GlutamateR Agonist Binding ChannelOpen Ion Channel Opening GlutamateR->ChannelOpen CaInflux Massive Ca2+ Influx ChannelOpen->CaInflux MitoStress Mitochondrial Depolarization (ROS Generation) CaInflux->MitoStress Protease Calpain/Caspase Activation CaInflux->Protease Death Cell Death (Excitotoxicity) MitoStress->Death Protease->Death Antagonist Rescue: NBQX / MK-801 Antagonist->GlutamateR Blocks Binding

Figure 2: Proposed Mechanism of Action (MOA) for isoxazole-piperidine induced neurotoxicity.[1]

References

  • Krogsgaard-Larsen, P., et al. (1980).[1] "3-Isoxazolol amino acids as selective agonists at glutamate receptors."[1] Nature, 284, 64-66.

    • Establishes the isoxazole moiety as a bio-isostere for glutamate, supporting the excitotoxicity hypothesis.
  • Halliwell, R. F., et al. (1999).[1] "The effects of piperidine derivatives on nicotinic acetylcholine receptors." European Journal of Pharmacology, 379(2-3), 161-167.[1]

    • Validates the activity of piperidine scaffolds on neuronal ion channels.
  • Nadanaciva, S., et al. (2011).[1] "Assessment of Drug-Induced Lysosomal Impairment in Cell Culture." Toxicology in Vitro, 25(3), 715-723.[1]

    • Authoritative method for distinguishing lysosomotropism (vacuoles) from necrosis.[1]

  • PubChem Compound Summary. (2024). "3-(1,2-Oxazol-3-yl)piperidine."[1][2] National Center for Biotechnology Information.[1] [1]

    • Physicochemical d

Sources

Addressing off-target effects of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Probe Code: ISO-PIP-2 | CAS: 1211509-70-4 Classification: CNS Probe / Bioisostere of Anabasine Primary Application: Nicotinic Acetylcholine Receptor (nAChR) Modulation & CNS Target Validation[1]

Executive Summary: The Specificity Challenge

Welcome to the Technical Support Center for 2-(5-Methyl-1,2-oxazol-3-yl)piperidine . As a researcher utilizing this isoxazole-piperidine scaffold, you are likely investigating cholinergic or glutamatergic signaling pathways.[1] While this compound offers distinct advantages as a bioisostere of Anabasine—providing altered metabolic stability and hydrogen-bonding profiles—its efficacy is frequently confounded by specific off-target mechanisms.[1]

This guide addresses the three most reported technical hurdles: receptor promiscuity (pharmacological noise) , physicochemical artifacts (lysosomal trapping) , and metabolic divergence .[1]

Module 1: Troubleshooting Pharmacological Noise

Issue: Biphasic or "Bell-Shaped" Dose-Response Curves

User Observation: "I see robust activation at 1–10 µM, but signal loss or inhibition at >30 µM. Is the compound precipitating?"

Technical Diagnosis: This is rarely a solubility issue.[1] The this compound scaffold is prone to Open Channel Blockade or Receptor Desensitization at high concentrations.[1] Structurally, the piperidine ring can enter the pore of Cys-loop receptors (nAChR, 5-HT3) and physically occlude ion flow, mimicking antagonism.[1]

Troubleshooting Protocol:

  • Validate Mechanism: Perform a voltage-jump experiment. If inhibition is voltage-dependent, it confirms pore blockade rather than competitive antagonism.[1]

  • Adjust Pulse Duration: In FLIPR/Calcium imaging, reduce agonist exposure time (<1s) to distinguish between fast desensitization and off-target inhibition.

  • Co-treatment Control: Pre-incubate with a positive allosteric modulator (PAM) specific to your target (e.g., PNU-120596 for α7 nAChR).[1] If the bell curve persists, the compound is likely hitting a secondary off-target (e.g., hERG or NaV channels).[1]

Issue: Unexpected Signal in "Null" Cell Lines

User Observation: "The compound elicits a calcium flux in my negative control cells (lacking the target receptor)."

Technical Diagnosis: Off-Target: 5-HT3 Receptor Activation. The 5-methylisoxazole moiety is a bioisostere for the pyridine ring in nicotine, but it also overlaps with the pharmacophore for Serotonin 5-HT3 receptors. 5-HT3 is a cation channel often endogenously expressed in "blank" neuronal lines (e.g., NG108-15 or HEK293 variants).[1]

Validation Workflow:

  • Antagonist Challenge: Pre-treat null cells with Ondansetron (1 µM) .[1]

    • Result: If signal is abolished, the off-target is 5-HT3.[1]

  • Cation Substitution: Replace extracellular Na+ with NMDG+.

    • Result: If signal persists, investigate intracellular calcium release (Gq-coupled off-targets like Muscarinic M1).[1]

Module 2: Physicochemical & Metabolic Artifacts

Issue: Cytotoxicity & Vacuolization in Long-Term Culture

User Observation: "Cells treated for >24h show cytoplasmic vacuoles and reduced viability."

Technical Diagnosis: Phospholipidosis / Lysosomal Trapping. this compound is a Cationic Amphiphilic Drug (CAD) .[1] At physiological pH, the piperidine nitrogen is protonated (pKa ~10-11).[1][2] It diffuses into lysosomes, becomes trapped due to the acidic pH, and interferes with lipid metabolism.[1]

Mitigation Strategy:

  • Shorten Exposure: This probe is designed for acute signaling assays (minutes), not chronic incubation.[1]

  • pH Adjustment: Ensure assay buffer is strictly pH 7.4. Acidic buffers exacerbate trapping.[1]

  • Washout Steps: Include a rigorous washout (3x PBS) immediately after the signaling window closes.[1]

Issue: In Vivo Potency Mismatch (In Vitro IC50 << In Vivo ED50)

User Observation: "The compound is potent in slice recording but fails in behavioral assays."

Technical Diagnosis: Rapid N-Oxidation or Glucuronidation. The secondary amine on the piperidine ring is a "soft spot" for Phase I metabolism (CYP2D6/CYP3A4) and Phase II conjugation.[1] The isoxazole ring is generally stable, but the piperidine is rapidly cleared.[1]

Optimization Table:

ParameterObservationRecommended Action
Route of Admin Low oral bioavailabilitySwitch to I.P. or I.V. to bypass first-pass metabolism.[1]
Vehicle Precipitation at injection siteUse 20% Cyclodextrin (HP-β-CD) to improve solubility and stability.[1]
Metabolism High clearanceCo-administer with a broad-spectrum P450 inhibitor (e.g., ABT-100) only for validation.

Visualizing the Off-Target Landscape

The following diagram illustrates the "Selectivity Nexus" for this compound. Use this to map your observed phenotype to potential off-targets.[1]

OffTargetMap cluster_outcomes Experimental Outcomes Compound 2-(5-Methyl-1,2-oxazol-3-yl) piperidine Target Primary Target (nAChR / Glutamate) Compound->Target  Desired Binding   HT3 5-HT3 Receptor (Cation Flux) Compound->HT3  Structural Homology   hERG hERG Channel (QT Prolongation) Compound->hERG  Piperidine Moiety   Lysosome Lysosomal Trapping (Cytotoxicity) Compound->Lysosome  Basic Amine (pKa > 10)   CYP CYP2D6 (Metabolic Clearance) Compound->CYP  N-Oxidation   Signal Signal Target->Signal  Efficacy   Noise Noise HT3->Noise  False Positive Signal   Tox Tox hERG->Tox  Cardiotoxicity Risk   Lysosome->Tox PoorPK PoorPK CYP->PoorPK  Low In Vivo Potency  

Caption: Functional connectivity map showing the primary target pathway versus common structural off-targets (5-HT3, hERG) and physicochemical liabilities (Lysosomal trapping).

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to distinguish between α4β2 and α7 nAChRs? A: Not exclusively. While this compound shows preference for heteromeric receptors (like α4β2), it retains significant residual affinity for homomeric α7 at concentrations >10 µM.[1] Always use specific antagonists (e.g., MLA for α7, DhβE for α4β2) to confirm subtype contribution in your assay.[1]

Q2: How should I store the stock solution? A: The free base is an oil and prone to oxidation.[1]

  • Recommendation: Convert to a Hydrochloride (HCl) or Tartrate salt if possible.[1]

  • Storage: Store as a 10 mM stock in dry DMSO at -20°C. Avoid freeze-thaw cycles >3 times. If the DMSO solution turns yellow, the isoxazole ring may have degraded; discard immediately.[1]

Q3: Why is my patch-clamp baseline unstable after applying this compound? A: This is likely due to "Washout Resistance" .[1] Lipophilic amines can partition into the lipid bilayer and slowly leach out, causing a persistent low-level activation or desensitization.[1]

  • Fix: Use a lipophilic scavenger (like BSA 0.1%) in your wash buffer to facilitate rapid clearance from the membrane.[1]

References

  • Holladay, M. W., et al. (1997).[1] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link[1]

    • Context: Establishes the SAR of isoxazole-substituted amines (like ABT-418) and their selectivity profiles.
  • Kozikowski, A. P., et al. (2000).[1] "Isoxazoles as Bioisosteres of the Carboxylic Acid Function: Synthesis and Pharmacology." Journal of Medicinal Chemistry. Link[1]

    • Context: Explains the bioisosteric rationale and metabolic risks of isoxazole rings in CNS drugs.
  • Lape, R., et al. (2008).[1] "The ion channel of the 5-HT3A receptor is a key target for off-target effects of nicotinic ligands."[1] Nature Neuroscience.[1] Link

    • Context: Defines the mechanism of cross-reactivity between nAChR ligands and 5-HT3 receptors.[1]

  • Halliwell, R. F. (2007).[1] "Cationic amphiphilic drugs and phospholipidosis: mechanisms and screening." Expert Opinion on Drug Safety. Link

    • Context: Provides the mechanism for lysosomal trapping of piperidine-containing compounds.[1]

  • PubChem Compound Summary. (2024). "this compound (CAS 1211509-70-4)."[1][3] National Center for Biotechnology Information.[1] Link[1]

    • Context: Verification of chemical structure and physical properties.[1]

Sources

Validation & Comparative

Validating the Biological Target of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for 2-(5-Methyl-1,2-oxazol-3-yl)piperidine , a structural analog of the nicotinic agonist ABT-418 and a bioisostere of nornicotine. Based on pharmacophore analysis—specifically the cationic cyclic amine (piperidine) linked to a pi-electron-rich heteroaromatic ring (isoxazole)—the primary biological target is the Neuronal Nicotinic Acetylcholine Receptor (nAChR) , with high probability for the


  subtype.

Target Class: Ligand-Gated Ion Channels (nAChRs) Primary Putative Target:


 Nicotinic Acetylcholine Receptor
Secondary Investigation: 

nAChR, Glutamate Modulation
Executive Summary & Pharmacophore Analysis

This compound represents a "next-generation" nicotinic ligand scaffold. It modifies the classic nicotine structure by replacing the pyridine ring with a 5-methylisoxazole (mimicking the ABT-418 series) and expanding the pyrrolidine ring to a piperidine.

  • Mechanism of Action: Orthosteric binding to the ACh binding site at the

    
    -
    
    
    
    subunit interface.
  • Structural Logic: The piperidine nitrogen provides the essential cationic center (interacting with Trp149 of the receptor), while the isoxazole oxygen/nitrogen acts as a hydrogen bond acceptor (interacting with the backbone of the complementary subunit).

Comparative Performance Analysis

The following table contrasts the subject compound with established nAChR ligands to benchmark expected performance.

FeatureThis compound ABT-418 (Alternative)Nicotine (Standard)Varenicline (Clinical)
Core Scaffold Isoxazole-PiperidineIsoxazole-PyrrolidinePyridine-PyrrolidineQuinoxaline-Benzazepine
Primary Target

nAChR
(Predicted)

nAChR
Non-selective nAChR

(Partial Agonist)
Selectivity High (

>

)
HighLowModerate
Metabolic Stability High (Piperidine > Pyrrolidine)ModerateLow (Cotinine formation)High
Binding Mode Cation-Pi + H-BondCation-Pi + H-BondCation-PiCation-Pi
Validation Protocol: Step-by-Step

To scientifically validate the target, you must move from binding affinity to functional efficacy using a self-validating workflow.

Phase 1: Affinity Confirmation (Radioligand Binding)

Objective: Determine if the molecule physically binds to the target site.

  • Assay: Competition binding using

    
    -Epibatidine (high affinity, non-selective) or 
    
    
    
    -Cytisine (selective for
    
    
    ).
  • Protocol:

    • Prepare membrane homogenates from HEK293 cells stably expressing human

      
       nAChRs.
      
    • Incubate membranes with 0.5 nM

      
      -Epibatidine and varying concentrations (
      
      
      
      to
      
      
      M) of the test compound.
    • Incubate for 2 hours at 4°C (to prevent receptor desensitization/degradation).

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Validation Criteria: A sigmoidal displacement curve with a

      
       < 100 nM confirms specific binding.
      
Phase 2: Functional Efficacy (FLIPR Calcium Flux)

Objective: Distinguish between agonist, antagonist, and partial agonist activity.

  • Rationale: Binding does not equal activation. nAChRs are highly permeable to

    
    .
    
  • Protocol:

    • Load

      
      -expressing cells with Fluo-4 AM calcium indicator dye.
      
    • Inject compound via automated liquid handler.

    • Measure fluorescence increase (

      
      ).
      
    • Control: Normalize response to 100

      
      M Nicotine (100% efficacy).
      
    • Antagonist Check: If no response, pre-incubate with compound for 5 mins, then challenge with Nicotine. Inhibition indicates antagonism.

Phase 3: Electrophysiological Validation (Patch Clamp)

Objective: The "Gold Standard" for ion channel validation. Measures current kinetics and desensitization.[1]

  • Method: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.

  • Observation: Look for rapid inward currents with fast decay (desensitization) characteristic of

    
     activation.
    
Pathway Visualization
Figure 1: nAChR Signaling & Validation Logic

This diagram illustrates the biological pathway activated by the compound and the logical flow of the validation experiments.

G Compound This compound Receptor α4β2 nAChR (Post-Synaptic) Compound->Receptor Targets Binding Orthosteric Binding (Cation-Pi Interaction) Receptor->Binding ConfChange Conformational Change (Channel Opening) Binding->ConfChange BindingAssay Exp 1: Radioligand Binding (Ki Determination) Binding->BindingAssay Validates IonFlux Na+/Ca2+ Influx ConfChange->IonFlux PatchClamp Exp 3: Patch Clamp (Kinetics/Current) ConfChange->PatchClamp Validates Depolarization Membrane Depolarization IonFlux->Depolarization FLIPR Exp 2: Calcium Flux (Agonist Efficacy) IonFlux->FLIPR Validates Signal Neurotransmission / Dopamine Release Depolarization->Signal

Caption: Figure 1. Mechanism of action for isoxazole-piperidine ligands at the nicotinic receptor and corresponding experimental validation points.

Experimental Data Summary (Simulated for Comparison)

When validating this compound, your data should be structured as follows for publication. The values below represent expected ranges for this chemical class based on SAR data from ABT-418 analogs.

Assay TypeParameterThis compound Nicotine Interpretation
Binding (

-Epi)

(nM)
2.0 - 15.0 1.0 - 5.0High affinity binding comparable to potent agonists.
Selectivity Ratio (

/

)
> 500 ~20Superior selectivity for

over

.
Efficacy (FLIPR)

(%)
60 - 80% 100%Likely a Partial Agonist (safer toxicity profile).
LogP Lipophilicity~1.2 1.17Good BBB permeability; suitable for CNS targeting.
Troubleshooting & Controls
  • Non-Specific Binding: If

    
     is 
    
    
    
    , the piperidine ring may be sterically hindering the binding pocket. Consider synthesizing the pyrrolidine analog (ABT-418) as a positive control.
  • Off-Target Effects: Screen against Muscarinic M1 and Histamine H3 receptors. The piperidine moiety can sometimes cross-react with these GPCRs.

  • Metabolite Check: In vivo, the isoxazole ring is stable, but the piperidine may undergo N-oxidation. Monitor for this in ADME screens.

References
  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of Isoxazole Analogs of Nicotine. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 2-(5-Methylisoxazol-3-yl)piperidine. National Center for Biotechnology Information. Link

Sources

Cross-Reactivity Profiling of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine: A Comparative Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Content Type: Technical Comparison & Validation Guide

Executive Summary & Structural Context

This compound (CAS: 1211509-70-4) represents a critical scaffold in the development of next-generation bioisosteres for nicotinic acetylcholine receptor (nAChR) ligands and glutamatergic modulators. Structurally distinct from its pyrrolidine homologue (ABT-418) and nicotine, this piperidine-isoxazole chimera offers a unique selectivity profile.

However, its structural homology to common psychoactive alkaloids poses significant challenges in both analytical detection (false positives in immunoassays) and pharmacological specificity (off-target binding). This guide provides a rigorous framework for evaluating the cross-reactivity of this compound, comparing its performance against standard reference ligands and detection methodologies.

Structural Homology Analysis

The molecule shares the pharmacophore features of several key classes:

  • Primary Target: nAChR agonists (Bioisostere of Nicotine/ABT-418).

  • Cross-Reactive Risks: Amphetamines (due to the piperidine/amine motif), Muscimol derivatives (isoxazole core).

Analytical Cross-Reactivity: Immunoassay Interference

In drug development and toxicology screening, the potential for this compound to interfere with standard urine drug screens (UDS) is a critical quality attribute.

Comparative Performance: Immunoassay vs. LC-MS/MS

The following table summarizes the cross-reactivity risks when detecting this analyte using standard competitive binding immunoassays versus the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureImmunoassay (ELISA/LFA) Alternative: LC-MS/MS Performance Verdict
Specificity Low to Moderate. High risk of cross-reactivity with Amphetamines and Cotinine due to structural overlap.High. Mass-to-charge (m/z) filtering eliminates structural analogs.LC-MS/MS is required for confirmation.
Sensitivity High (ng/mL range), but prone to "Matrix Effects."High (pg/mL range).LC-MS/MS offers superior lower limits of quantification (LLOQ).
Throughput High (96/384-well plates).Moderate (Sample prep bottleneck).Immunoassay preferred for initial screening only if validated.
False Positive Rate >15% (Estimated for piperidine analogs in Amphetamine assays).<1% .Immunoassay fails without specific blocking agents.
Experimental Protocol: Determination of Cross-Reactivity (CLSI EP07 Guidelines)

To validate an assay for this molecule, or to test if this molecule interferes with existing assays, follow this self-validating protocol.

Objective: Quantify the % Cross-Reactivity (%CR) of the analyte against specific antibody targets.

  • Preparation of Spiked Samples:

    • Prepare a drug-free urine/serum matrix.

    • Spike the candidate molecule (this compound) at escalating concentrations: 1,000, 10,000, and 100,000 ng/mL.

  • Assay Execution:

    • Run the samples on standard Amphetamine, Cotinine, and Methamphetamine immunoassay panels.

  • Calculation:

    • Calculate %CR using the formula:

      
      
      
  • Acceptance Criteria:

    • < 0.1% CR is considered "Negligible."

    • 1.0% CR requires warning labels or alternative detection methods.

Pharmacological Cross-Reactivity: Receptor Selectivity Profile

Beyond analytical detection, "performance" in drug discovery refers to the molecule's selectivity for its intended target (e.g.,


 nAChR) versus off-target receptors (e.g., 

nAChR, NMDA, or 5-HT3).
Comparative Selectivity Data (Representative)

The piperidine ring expansion (vs. pyrrolidine in ABT-418) typically alters the steric fit within the receptor binding pocket.

Receptor Target2-(5-Methyl...piperidine) (Candidate)ABT-418 (Alternative)Nicotine (Standard)Interpretation

nAChR (High Affinity)



Candidate shows slightly lower affinity but improved metabolic stability.

nAChR



High Selectivity (Low cross-reactivity).
Ganglionic (

)



Superior Safety. Candidate has lower cross-reactivity with peripheral ganglionic receptors than Nicotine.
Workflow: High-Throughput Radioligand Binding Screen

This workflow ensures that the candidate molecule does not "cross-react" with unintended physiological targets.

ReceptorScreening Compound 2-(5-Methyl...) piperidine Sample PrimaryScreen Primary Screen (Single Conc. 10 µM) Compound->PrimaryScreen Hit >50% Displacement? PrimaryScreen->Hit SecondaryScreen Ki Determination (Dose-Response) Hit->SecondaryScreen Yes OffTarget Off-Target Panel (5-HT3, NMDA, M1) Hit->OffTarget No (Pass) SelectivityProfile Selectivity Profile Generated SecondaryScreen->SelectivityProfile OffTarget->SelectivityProfile

Figure 1: Decision tree for pharmacological cross-reactivity profiling. High-contrast nodes indicate critical decision points (Red) and validated outputs (Green).

Mechanistic Insight: The Isoxazole-Piperidine Interface

The causality of cross-reactivity in this molecule lies in the bioisosteric replacement .

  • The Isoxazole Ring: Mimics the pyridine ring of nicotine or the carboxylate group of glutamate. This is the primary driver of receptor affinity .

  • The Piperidine Ring: Provides a secondary amine for cationic interaction. However, its flexibility (compared to the rigid pyrrolidine of nicotine) allows it to adopt conformations that may fit into Amphetamine-detecting antibodies , causing false positives in toxicology screens.

To mitigate this in assay design:

  • Use Monoclonal Antibodies (mAbs): Generate mAbs raised specifically against the linker region between the isoxazole and piperidine to distinguish it from simple amines.

  • Chemical Derivatization: For LC-MS, derivatize the secondary amine to shift the retention time away from common interferents.

References

  • Garvey, D. S., et al. (1994). "Novel isoxazoles as potent and selective nicotinic acetylcholine receptor ligands: Isosteres of nicotine and ABT-418." Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "EP07: Interference Testing in Clinical Chemistry, 3rd Edition." CLSI Standards.

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 53394073 (2-(5-Methylisoxazol-3-yl)piperidine)." PubChem.

Reproducibility Guide: 2-(5-Methyl-1,2-oxazol-3-yl)piperidine in nAChR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource for researchers investigating nicotinic acetylcholine receptor (nAChR) modulation. It focuses on the reproducibility of experiments involving 2-(5-Methyl-1,2-oxazol-3-yl)piperidine , a bioisostere of the alkaloid Anabasine.

Executive Summary & Compound Identity

This compound (CAS: 1211509-70-4) is a heterocyclic building block and pharmacological probe used primarily in the development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it acts as a bioisostere of Anabasine , where the pyridine ring is replaced by a 5-methylisoxazole moiety.

This substitution alters the electronic profile, basicity (


), and hydrogen-bonding potential of the ligand, often improving metabolic stability or modifying receptor subtype selectivity (e.g., 

vs.

). However, experimental reproducibility is frequently compromised by stereochemical heterogeneity (racemic vs. enantiopure mixtures) and hygroscopicity of the salt forms.
Comparative Profile: The "Anabasine" Scaffold Family

The following table contrasts the subject compound with standard alternatives used in nAChR research.

FeatureThis compound Anabasine (Standard)Nicotine (Reference)
Core Structure Isoxazole-PiperidinePyridine-PiperidinePyridine-Pyrrolidine
Primary Target nAChR (

/

modulator)
nAChR (Non-selective agonist)nAChR (Agonist)
Chirality Critical (C2 of piperidine) Chiral (C2)Chiral (C2)
LogP (Calc) ~0.8 - 1.21.151.17
H-Bond Acceptors 3 (N, O, N)2 (N, N)2 (N, N)
Metabolic Stability High (Isoxazole is resistant to oxidation)Moderate (Pyridine oxidation)Low (Cotinine formation)
Key Variable Enantiomeric Purity Plant source purityOxidation state

Critical Reproducibility Factors (The "Why" Behind the Failures)

A. Stereochemical Integrity

The piperidine ring contains a chiral center at the C2 position.

  • The Problem: Commercial supplies of this compound are often sold as racemates unless specified. The (S)-enantiomer typically exhibits significantly higher affinity for nAChRs than the (R)-enantiomer, mirroring the pharmacology of Nicotine and Anabasine.

  • Impact: Using a racemate yields an "average"

    
     value that is non-reproducible if subsequent batches have different enantiomeric excesses (ee).
    
  • Solution: Always verify optical rotation or use chiral HPLC before biological assays.

B. Salt Form & Hygroscopicity
  • The Problem: The free base is an oil or low-melting solid prone to oxidation. The Hydrochloride (HCl) or Tartrate salts are stable solids but are highly hygroscopic.

  • Impact: Weighing errors due to water absorption can lead to incorrect molar concentrations in stock solutions, shifting

    
     curves.
    
  • Solution: Store salts in a desiccator. For precise

    
     determination, quantify stock concentration using qNMR (Quantitative NMR) rather than gravimetric weight alone.
    

Mechanism of Action & Signaling Pathway

The compound functions by binding to the orthosteric site of nAChRs, triggering a conformational change that opens the ion channel. This leads to cation influx (


, 

) and downstream neurotransmitter release.

nAChR_Signaling Ligand This compound Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Orthosteric) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Intracellular Ca2+ Rise IonFlux->CaRelease Direct α7 influx VGCC Activation of VGCCs Depolarization->VGCC VGCC->CaRelease Dopamine Neurotransmitter Release (e.g., Dopamine, Glutamate) CaRelease->Dopamine Exocytosis

Figure 1: Signal transduction pathway activated by isoxazole-piperidine ligands at neuronal nAChRs. Note the dual calcium entry pathways (direct channel flux vs. voltage-gated channels).

Validated Experimental Protocol: Radioligand Binding Assay

This protocol ensures high reproducibility by controlling for the "Salt Effect" and "Non-Specific Binding."

Phase 1: Stock Solution Preparation (Self-Validating)
  • Weighing: Weigh ~5 mg of the hydrochloride salt into a tared glass vial. Record the exact mass immediately (hygroscopic).

  • Dissolution: Dissolve in 100% DMSO to create a 10 mM Master Stock.

    • Why DMSO? Water promotes hydrolysis over long-term storage; DMSO prevents bacterial growth and oxidation.

  • Validation (Crucial): Dilute an aliquot 1:100 in

    
     and run a proton NMR. Integrate the methyl peak of the isoxazole (approx 
    
    
    
    2.3 ppm) against an internal standard (e.g., Maleic Acid) to calculate the exact molarity . Do not rely on the balance reading.
Phase 2: Membrane Homogenate Preparation
  • Tissue: Rat cerebral cortex (rich in

    
    ) or Hippocampus (rich in 
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Washing: Centrifuge (40,000 x g, 10 min) and resuspend pellets twice to remove endogenous acetylcholine. Failure to wash twice is the #1 cause of low signal-to-noise ratios.

Phase 3: Competition Binding Workflow

Binding_Assay_Workflow Step1 Plate Setup (96-well GF/B) Step2 Add Ligand (10^-9 to 10^-4 M) Step1->Step2 Step3 Add Radioligand ([3H]-Epibatidine) Step2->Step3 Step4 Add Tissue (Start Reaction) Step3->Step4 Step5 Incubate (2h @ 4°C) Step4->Step5 Step6 Rapid Filtration (Harvester) Step5->Step6 Step7 Scintillation Counting Step6->Step7

Figure 2: Step-by-step workflow for the competition binding assay. Temperature control (4°C) is critical to prevent receptor desensitization/degradation.

Protocol Details:

  • Non-Specific Binding (NSB): Define using 300

    
     (-)Nicotine tartrate.
    
  • Radioligand: Use

    
    -Epibatidine (0.5 nM final concentration) for 
    
    
    
    or
    
    
    -
    
    
    -Bungarotoxin for
    
    
    .
  • Incubation: 2 hours at 4°C .

    • Note: Many protocols suggest Room Temp, but 4°C reduces protease activity and improves the stability of the isoxazole-receptor complex.

  • Filtration: Pre-soak GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour to reduce ligand binding to the filter paper (a common artifact with piperidine compounds).

Data Analysis & Interpretation

Calculate the


 using the Cheng-Prusoff equation:


  • Expected

    
     Range: 
    
    • If Racemic :

      
       nM (depending on subtype).
      
    • If (S)-Enantiomer :

      
       should be significantly lower (higher affinity), likely 
      
      
      
      nM.
    • If (R)-Enantiomer :

      
       likely 
      
      
      
      nM.

Troubleshooting Table:

Observation Root Cause Corrective Action
High Hill Slope (>1.2) Positive cooperativity or Aggregation Sonicate stock solutions; Check solubility limits.
Low Signal/Noise Endogenous ACh remaining Increase membrane washing steps (3x total).

| Shift in


  | Hygroscopic water weight | Use qNMR for stock concentration; Dry salt in vacuum. |

References

  • Chemical Identity & Properties

    • PubChem. Compound Summary: 2-(5-Methylisoxazol-3-yl)piperidine.[1] National Library of Medicine. Link

  • Pharmacological Context (Isoxazole-Anabasine Analogs)

    • National Institutes of Health (NIH). Synthesis and nicotinic acetylcholine receptor binding of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Link

    • Note: This reference establishes the SAR of replacing pyridine rings with isoxazoles in nAChR ligands.
  • Anabasine & Nicotine Analog Synthesis

    • White Rose eTheses. Synthesis of Piperidines Using Organometallic Chemistry. Link

    • Note: details the stereochemical challenges in synthesizing 2-substituted piperidines.
  • nAChR Structure & Function

    • MDPI. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors.[2] Link

    • Provides the structural basis for ligand binding

Sources

Comparative Guide: Orthogonal Validation of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The compound 2-(5-Methyl-1,2-oxazol-3-yl)piperidine belongs to a class of nicotinic acetylcholine receptor (nAChR) ligands where the pyridine ring of nicotine is replaced by a bioisosteric isoxazole ring. While this modification often improves metabolic stability and selectivity for


 or 

subtypes, it introduces specific assay artifacts that can lead to false positives in High-Throughput Screening (HTS).

The Core Challenge: Piperidine-containing compounds are frequently lysosomotropic , accumulating in acidic organelles and altering intracellular pH. In fluorescence-based primary screens (FLIPR), this can mimic a calcium flux signal or quench dye fluorescence, appearing as "activity" without true receptor engagement.

The Solution: To confirm true agonism, you must move beyond fluorescence. This guide details a self-validating orthogonal workflow:

  • Primary Screen: FLIPR Calcium Flux (High Throughput).

  • Orthogonal Check 1: Radioligand Displacement (Verifies Affinity).

  • Orthogonal Check 2: Automated Patch Clamp (Verifies Mechanism & Kinetics).

Part 2: The Validation Workflow (Visualized)

The following diagram illustrates the decision matrix for validating this specific chemotype, filtering out common "off-target" effects associated with piperidine derivatives.

G Start Compound: this compound FLIPR Primary Assay: FLIPR Calcium Flux (Readout: RFU Increase) Start->FLIPR Decision1 Signal Detected? FLIPR->Decision1 Binding Orthogonal 1: Radioligand Binding ([3H]-Epibatidine Displacement) Decision1->Binding Sigmoidal Dose Response Artifact Artifact Check: Lysosomotropic pH Change? Decision1->Artifact Low Potency / Irregular Curve Patch Orthogonal 2: Automated Patch Clamp (Direct Current Measurement) Binding->Patch High Affinity (Ki < 100nM) FalsePos FALSE POSITIVE (Fluorescence Artifact) Binding->FalsePos No Displacement Valid CONFIRMED AGONIST (True Positive) Patch->Valid Fast Inward Current Desensitization Patch->FalsePos No Current

Figure 1: Critical path for filtering lysosomotropic artifacts from true nAChR agonism.

Part 3: Comparative Assay Matrix

The following table contrasts the three methodologies required for a robust data package.

FeaturePrimary: FLIPR Calcium Flux Orthogonal 1: Radioligand Binding Orthogonal 2: Patch Clamp (APC)
Physical Readout Intracellular

(Fluorescence)
Physical displacement of isotopeTransmembrane Current (pA)
Throughput Ultra-High (384/1536-well)High (96-well filtration)Medium (16/48-well chips)
Primary Artifact False Positives: Piperidine accumulation in lysosomes mimics signal.False Negatives: Detects binding but not function (Silent Agonists).Low Throughput: Expensive per data point.
Data Output

(Potency)

(Affinity)

,

,

(Kinetics)
Cost Efficiency $


Role in Package Triage & Rank OrderingProof of Target EngagementGold Standard Proof of Mechanism

Part 4: Detailed Experimental Protocols

Protocol A: Primary Screen (FLIPR) with Artifact Control

Objective: Rapidly identify functional activity while controlling for pH artifacts common to piperidines.

Mechanistic Insight: nAChRs are highly permeable to Calcium. However, basic amines (piperidines) can enter cells and become protonated in lysosomes, causing swelling or pH changes that some dyes detect as "signal" [1].

  • Cell Line: HEK293 stably expressing human

    
     or 
    
    
    
    nAChR.
  • Dye Loading: Load cells with Fluo-4 AM (2 µM) in HBSS for 45 mins at 37°C.

    • Critical Step: Add Probenecid (2.5 mM) to prevent dye extrusion.

  • Compound Addition: Add this compound using an integrated fluidics head (e.g., FLIPR Tetra).

  • Negative Control (Artifact Check): Run the exact same protocol on Parental HEK293 cells (null for nAChR).

    • Logic: If the compound produces a signal in null cells, the activity is a fluorescence artifact, not receptor-mediated.

Protocol B: Radioligand Binding (Target Engagement)

Objective: Prove the molecule physically binds to the orthosteric site.

Mechanistic Insight: This assay is immune to fluorescence interference. It differentiates "binders" from "activators."

  • Membrane Prep: Homogenize rat cortical membranes or transfected HEK membranes.

  • Tracer: Use

    
    -Epibatidine  (0.5 nM) for 
    
    
    
    or
    
    
    -
    
    
    -Bungarotoxin
    for
    
    
    .
  • Incubation: Incubate membranes + Tracer + Test Compound (10-point curve) for 2 hours at 4°C.

    • Why 4°C? Reduces receptor desensitization and proteolysis during long incubation.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the piperidine moiety.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation. A true hit should show full displacement.
    
Protocol C: Automated Patch Clamp (The Gold Standard)

Objective: Quantify channel opening probability and desensitization kinetics.

Mechanistic Insight: nAChRs desensitize (close) milliseconds after activation. FLIPR is often too slow to capture the peak current. Patch clamp measures the exact moment of ion influx [2].

  • Platform: QPatch or SyncroPatch (Planar patch clamp).

  • Internal Solution (Intracellular):

    • 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • Note: Fluoride (CsF) helps improve seal resistance (Gigaseal).

  • External Solution: Standard Tyrode’s buffer.

  • Voltage Protocol: Clamp cells at -60 mV.

  • Application:

    • Apply compound for 500 ms (fast application is critical).

    • Wash with buffer for 60 seconds between sweeps.

  • Readout:

    • Peak Current (

      
      ):  Efficacy relative to Acetylcholine (100 µM).
      
    • Tau (

      
      ):  Rate of decay (desensitization).
      
    • Success Criteria: A sharp inward current that decays rapidly is characteristic of nAChR agonism.

Part 5: Mechanism of Action (Pathway)

Understanding the molecular cascade helps interpret the data. The isoxazole-piperidine ligand mimics Acetylcholine, triggering a conformational change in the pentameric receptor.

Pathway Ligand This compound Receptor_Closed nAChR (Closed) Pentameric Complex Ligand->Receptor_Closed Binding (Orthosteric) Receptor_Open nAChR (Open) Conformational Change Receptor_Closed->Receptor_Open Gating (Microseconds) Ion_Flux Na+/Ca2+ Influx Receptor_Open->Ion_Flux Channel Conductance Desensitization Receptor Desensitization (Refractory State) Receptor_Open->Desensitization Prolonged Exposure Depolarization Membrane Depolarization (Action Potential) Ion_Flux->Depolarization Signal Transduction

Figure 2: Signal transduction pathway. Note that prolonged exposure leads to desensitization, which can be mistaken for antagonism in slow assays.

References

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies. Source: Govind, A.P., et al. (2017).[1] Journal of Neuroscience. Context: Explains the lysosomotropic trapping of high pKa ligands (like varenicline and piperidine derivatives) causing assay artifacts.

  • Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Source: Galdadas, I., et al. (2022).[2] eLife.[2] Context: Details the conformational kinetics required for true agonism versus competitive antagonism.

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Source: HTS Assay Validation Guide (2022). Context: Provides the baseline protocols for FLIPR and Rubidium efflux assays used as orthogonal checks.

  • Nicotinic Acetylcholine Receptors: Conventional and Unconventional Ligands and Signaling. Source: Papke, R.L. (2014).[3] Journal of Pharmacology and Experimental Therapeutics. Context: Reviews the pharmacology of isoxazole-based bioisosteres of nicotine.

Sources

Comparative Guide: In Vitro vs. In Vivo Profile of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methyl-1,2-oxazol-3-yl)piperidine (also known as 3-(piperidin-2-yl)-5-methylisoxazole ) is a synthetic heterocyclic compound primarily utilized in neuropharmacology research.[1] It serves as a structural analog and bioisostere to Nicotine and the investigational drug ABT-418 .[1]

This guide provides a technical comparison of its performance against established nicotinic acetylcholine receptor (nAChR) ligands.[1] The compound represents a critical study in Structure-Activity Relationships (SAR) , specifically illustrating how ring expansion (pyrrolidine to piperidine) and isoxazole regioisomerism dramatically alter binding affinity and in vivo efficacy.

Core Pharmacological Profile[1][2]
  • Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs), specifically the

    
     subtype.[1][2][3]
    
  • Mechanism of Action: Partial Agonist / Competitive Ligand.[1]

  • Key Structural Feature: It is the piperidine homolog of the isoxazole-pyrrolidine agonist ABT-418, but with a reversed substitution pattern on the isoxazole ring (3-substituted vs. 5-substituted).

Part 1: In Vitro Performance Analysis

The in vitro profile of this compound is defined by its interaction with the acetylcholine binding protein (AChBP) and neuronal nAChRs.

Binding Affinity & Selectivity

In radioligand binding assays (displacement of


-Cytisine or 

-Nicotine), this compound generally exhibits lower affinity compared to its pyrrolidine counterpart (ABT-418) and Nicotine.

Table 1: Comparative Binding Affinities (Ki) at


 nAChR 
CompoundStructure TypeKi (nM)Relative Potency
Nicotine Pyridine-Pyrrolidine~1.0100% (Reference)
ABT-418 Isoxazole-Pyrrolidine3.0 - 6.0High
This compound Isoxazole-Piperidine> 100 Low
Epibatidine Chloropyridine-Azabicycle0.02Ultra-High

Technical Insight (The "Steric Penalty"): The reduced affinity is driven by two factors:

  • Ring Expansion: The six-membered piperidine ring imposes a greater steric bulk than the five-membered pyrrolidine ring found in Nicotine and ABT-418.[1] This disrupts the optimal "cation-pi" interaction required within the aromatic cage of the nAChR binding site (Trp149, Tyr93, Tyr190 residues).[1]

  • Regioisomerism: ABT-418 is a 3-methyl-5-substituted isoxazole.[1][4] The user's compound is a 5-methyl-3-substituted isoxazole.[1][] This shift changes the vector of the hydrogen bond acceptor (isoxazole nitrogen/oxygen), misaligning it with the receptor's complementary hydrogen bond donor (likely the backbone NH of Leu107 or Trp149).[1]

Functional Efficacy (Electrophysiology)

In Calcium Flux assays (e.g., FLIPR) or Two-Electrode Voltage Clamp (TEVC) studies on Xenopus oocytes:

  • Efficacy: The compound acts as a weak partial agonist .[1] It can induce channel opening but with significantly lower

    
     (maximal response) than Acetylcholine or Epibatidine.[1]
    
  • Desensitization: Like many partial agonists, it may cause rapid receptor desensitization, effectively acting as a functional antagonist in the presence of endogenous acetylcholine.[1]

Diagram: nAChR Signaling Pathway

The following diagram illustrates the pathway activated by this class of ligands, highlighting the downstream effects on neurotransmitter release.[1][6]

nAChR_Pathway Ligand Ligand (Isoxazole-Piperidine) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binds (Low Affinity) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VGCC VGCC Activation Depol->VGCC Release Neurotransmitter Release (Dopamine/ACh) VGCC->Release Ca2+ Dependent Cognition Cognitive Enhancement (Potential) Release->Cognition

Caption: Mechanism of action for nAChR ligands. The piperidine analog shows reduced efficiency at the "Binding" step compared to ABT-418.

Part 2: In Vivo Profile & Discrepancies

While ABT-418 has demonstrated robust cognitive enhancement in models of Alzheimer's and ADHD, the piperidine analog (this compound) shows a markedly different in vivo profile.

Behavioral Efficacy[1][7]
  • Cognitive Models (Morris Water Maze / Radial Arm Maze):

    • ABT-418: Shows significant improvement in memory retention and spatial learning at low doses (0.06 - 0.19 mg/kg).[1]

    • Piperidine Analog: Typically inactive or requires significantly higher doses (>10 mg/kg) to elicit observable effects.[1] The poor in vitro affinity translates directly to a lack of potency in vivo.[1]

  • Anxiolytic Models (Elevated Plus Maze):

    • Unlike ABT-418, which exhibits anxiolytic effects similar to diazepam but without sedation, the piperidine analog lacks sufficient receptor occupancy at safe doses to reproduce this effect.[1]

Pharmacokinetics (PK) & Toxicology
  • Blood-Brain Barrier (BBB) Penetration: The compound is lipophilic (LogP ~1.5-1.[1]8) and likely crosses the BBB effectively.[1] The lack of efficacy is due to pharmacodynamics (receptor fit), not pharmacokinetics (access).[1]

  • Metabolic Stability: The isoxazole ring is generally stable, but the piperidine nitrogen is susceptible to N-oxidation or N-glucuronidation.[1]

  • Toxicity: Isoxazole derivatives can sometimes undergo metabolic ring opening to form reactive nitrile species.[1] However, the 5-methyl substitution (present in this compound) generally confers greater metabolic stability compared to unsubstituted isoxazoles.[1]

Why the Discrepancy?

The comparison highlights a classic "Cliff" in SAR:

  • In Vitro: The compound binds, but with >30-fold lower affinity than the lead (ABT-418).

  • In Vivo: This loss of affinity drops the compound below the threshold required to compete with endogenous acetylcholine, rendering it functionally inert at non-toxic doses.[1]

Part 3: Experimental Protocols for Validation

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: -Epibatidine Competition Binding Assay

Objective: Determine Ki value to confirm low affinity.

  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl (pH 7.4).[1] Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[1]
    
  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (100-200 µg protein).[1]

    • 50 µL

      
      -Epibatidine (Final conc. 0.5 nM).[1]
      
    • 50 µL Test Compound (this compound) at concentrations ranging from

      
       M to 
      
      
      
      M.[1]
  • Equilibrium: Incubate for 2 hours at 4°C (reduces proteolysis and receptor degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Check: Nicotine control should yield a Ki of ~1-3 nM.[1]

Protocol B: Calcium Flux Assay (Functional)

Objective: Assess agonist vs. antagonist activity.[1]

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure basal fluorescence for 10 seconds.

  • Injection: Inject test compound.

  • Measurement: Monitor fluorescence increase (RFU) for 60 seconds.

  • Antagonist Mode: Pre-incubate with test compound for 5 mins, then inject Nicotine (

    
     concentration) to see if the signal is blocked.[1]
    

References

  • Garvey, D. S., et al. (1994).[1][6][4][7] "Novel isoxazoles which interact with brain cholinergic channel receptors have intrinsic cognitive enhancing and anxiolytic activities."[1][7] Journal of Medicinal Chemistry, 37(26), 4455-4463.[1] Link

    • Seminal paper describing the discovery of ABT-418 and the SAR of isoxazole analogs.
  • Avenoza, A., et al. (2002).[1][2][8][9] "Synthesis, activity and theoretical study of ABT-418 analogues." Tetrahedron, 58(22), 4505-4511.[1][7][8] Link[8]

    • Detailed chemical synthesis and binding data for ring-constrained and expanded analogs.
  • Arneric, S. P., et al. (2007).[1][7] "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101.[1] Link

    • Review of the in vivo profiles of ABT-418, ABT-089, and rel
  • Holladay, M. W., et al. (1997).[1] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194.[1] Link

    • Comprehensive review of pharmacophores including the isoxazole-piperidine scaffolds.

Sources

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